Cyclohexylboronic acid
Description
Properties
IUPAC Name |
cyclohexylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVAZAFNWDVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196162 | |
| Record name | Boronic acid, cyclohexyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-56-9 | |
| Record name | B-Cyclohexylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, cyclohexyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylboronic acid is a versatile reagent in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. Its application extends to the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in laboratory application.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is through the Grignard reaction. This involves the preparation of a cyclohexylmagnesium halide (a Grignard reagent), which then reacts with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the desired product. An alternative, though less direct, route involves the hydroboration of cyclohexene (B86901) to form an organoborane intermediate, which can then be converted to the boronic acid.
Grignard Reaction Pathway
The Grignard synthesis is a robust and scalable method for preparing this compound. The general workflow involves two main steps: the formation of the Grignard reagent and its subsequent reaction with a borate ester.
Experimental Workflow for Grignard-based Synthesis
Detailed Experimental Protocol: Grignard Reaction
This protocol is adapted from established procedures for the synthesis of boronic acids from Grignard reagents.
-
Preparation of Cyclohexylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium with a small crystal of iodine.
-
Add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating and is maintained at a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath, and stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
| Parameter | Value/Condition |
| Reactants | Cyclohexyl bromide, Magnesium turnings, Trimethyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard formation: Reflux; Borylation: -78 °C to RT |
| Reaction Time | Grignard formation: ~1 hr; Borylation: 1-2 hrs |
| Hydrolysis | 10% Aqueous Sulfuric Acid |
| Typical Yield | 50-70% (based on trialkyl borate)[1] |
| Purity (crude) | Variable, requires purification |
Table 1: Summary of Quantitative Data for Grignard Synthesis.
Purification of this compound
Crude this compound often contains impurities such as borinic acids, unreacted starting materials, and byproducts from side reactions. Several methods can be employed for its purification, with the choice depending on the nature of the impurities and the desired final purity.
Purification Workflow
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethyl acetate (B1210297) and a mixture of dichloromethane/hexanes have been reported to be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Parameter | Value/Condition | Reference |
| Solvents | Ethyl acetate, Benzene, Dichloroethane, Dichloromethane/Hexanes | [2][3] |
| Purity (post-recrystallization) | >95% achievable | |
| Recovery Yield | Dependent on solvent and initial purity |
Table 2: Data for Recrystallization Purification.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.
Detailed Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica (B1680970) gel is a common stationary phase for the purification of boronic acids. The eluent system is chosen based on the polarity of the compound and impurities, often determined by thin-layer chromatography (TLC). A common issue with boronic acids is their tendency to streak on silica gel; this can sometimes be mitigated by impregnating the silica gel with boric acid.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Parameter | Value/Condition | Reference |
| Stationary Phase | Silica Gel (can be treated with boric acid) | [2][4] |
| Eluent System | Hexane/Ethyl Acetate mixtures are commonly used for boronic esters | [4] |
| Purity (post-chromatography) | High purity achievable |
Table 3: Data for Column Chromatography Purification.
Acid-Base Extraction
This technique exploits the acidic nature of the boronic acid to separate it from neutral or basic impurities.
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH). The this compound will be deprotonated to form a water-soluble boronate salt, which will move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a mineral acid (e.g., concentrated HCl) to a pH of 1-5. This will protonate the boronate salt, causing the pure this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value/Condition | Reference |
| Organic Solvent | Diethyl ether, Ethyl acetate | [5][6] |
| Aqueous Base | 1M Sodium Hydroxide (NaOH) | [5] |
| Aqueous Acid | Concentrated Hydrochloric Acid (HCl) | [5] |
| Final pH | 1-5 | [5] |
| Purity (post-extraction) | Effective for removing non-acidic impurities |
Table 4: Data for Acid-Base Extraction Purification.
Conclusion
The synthesis of this compound is most reliably achieved through the Grignard reaction, offering good yields. Subsequent purification is essential to obtain a high-purity product suitable for sensitive applications like Suzuki-Miyaura cross-coupling reactions. The choice of purification method—recrystallization, column chromatography, or acid-base extraction—will depend on the specific impurities present and the scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound in a laboratory setting.
References
- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
An In-depth Technical Guide to Cyclohexylboronic Acid for Researchers and Drug Development Professionals
Introduction: Cyclohexylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Characterized by a cyclohexyl group attached to a boronic acid moiety (-B(OH)₂), it serves as a crucial reagent, particularly in the formation of carbon-carbon bonds. Its utility is most prominently highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for synthetic chemists.[1] In the realm of drug discovery, the incorporation of the boronic acid group can enhance the potency and modify the pharmacokinetic profiles of therapeutic candidates, making compounds like this compound valuable building blocks in the synthesis of novel pharmaceuticals.[2]
Chemical Identifier and Physical Properties
The Chemical Abstracts Service (CAS) has assigned the number 4441-56-9 to this compound.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4441-56-9 | [1][3][4] |
| Molecular Formula | C₆H₁₃BO₂ | [1][3][4] |
| Molecular Weight | 127.98 g/mol | [1][4] |
| Appearance | White crystalline solid/powder | [3] |
| Melting Point | 122-123 °C | [3] |
| Boiling Point | 252.4 ± 23.0 °C (Predicted) | [3] |
| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [3] |
| Water Solubility | 25 g/L | [3] |
| Solubility | Soluble in Methanol | [3] |
Core Applications in Research and Development
This compound is a key reagent in several areas:
-
Organic Synthesis : It is a fundamental partner in Suzuki-Miyaura cross-coupling reactions to form cyclohexyl-aryl or cyclohexyl-vinyl bonds, enabling the construction of complex organic molecules.[1][3]
-
Pharmaceutical Development : The compound is instrumental in synthesizing biologically active molecules, aiding in the discovery and development of new drugs with potentially improved efficacy.[1] Boronic acids have emerged as a critical class of compounds in medicine, with several FDA-approved drugs containing this moiety.[2]
-
Material Science : It is used in the creation of boron-containing polymers and materials, which can confer enhanced properties such as thermal stability.[1]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between a boronic acid and an organohalide using a palladium catalyst.[5] The following is a representative protocol for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene and Water, 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon supply.
Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as PPh₃ (0.08 eq).
-
Solvent Addition : Add the degassed solvent system (e.g., 40 mL Toluene, 10 mL Water) via syringe.
-
Reaction : Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product via column chromatography on silica (B1680970) gel to obtain the desired cyclohexyl-aryl compound.
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[3]
-
Handling : Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage : Store in a tightly closed container in a cool, dry place. The material can be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) for long-term stability.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualized Workflows and Pathways
Synthesis and Reaction Mechanisms
The following diagrams illustrate key processes involving this compound, from its synthesis to its application in the Suzuki-Miyaura coupling.
Caption: General synthesis of this compound via a Grignard reagent.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of boronic acids in a simplified drug discovery workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to the Spectral Analysis of Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for cyclohexylboronic acid (C₆H₁₃BO₂), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the spectral characteristics of this compound and its derivatives, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound and its commonly used pinacol (B44631) ester derivative. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex and poorly resolved NMR spectra, detailed NMR data is presented for the more stable this compound pinacol ester. The spectral features of the free acid are expected to be similar, with notable differences in the resonances of the boronic acid functional group.
¹H NMR Spectral Data of this compound Pinacol Ester
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1.36 | m | 4 H | - | Cyclohexyl-H₂, H₆ |
| 1.25 | s | 12 H | - | Pinacol-CH₃ |
| 0.89 | t | 3 H | 9.6 | Cyclohexyl-H₁, H₃, H₅ (axial) |
| 0.78 | m | 2 H | - | Cyclohexyl-H₄ |
Note: For this compound, one would expect to see a broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group, which would be absent in the pinacol ester spectrum. The chemical shift of this peak would be highly dependent on concentration and solvent.
¹³C NMR Spectral Data of this compound Pinacol Ester
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 82.8 | Pinacol-C |
| 26.2 | Cyclohexyl-C₂/C₆ |
| 25.4 | Cyclohexyl-C₃/C₅ |
| 24.8 | Cyclohexyl-C₄ |
| 10 (br) | Cyclohexyl-C₁ |
Note: The carbon attached to the boron (C₁) in boronic acids and esters often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.
IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~2920, 2850 | Strong | C-H stretch (cyclohexyl) |
| ~1450 | Medium | C-H bend (cyclohexyl) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Medium | C-B stretch |
Mass Spectrometry Data of this compound
Ionization Method: Electron Transfer
| m/z | Proposed Fragment | Relative Intensity |
| 43 | [BO₂]⁻ | High |
| 27 | [BO]⁻ | High |
Note: The mass spectrum of this compound is dominated by fragments of the boronic acid moiety. The parent molecular ion is often not observed under these conditions.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Due to the propensity of boronic acids to form boroxine (B1236090) anhydrides in non-protic solvents, which can complicate spectra, it is recommended to acquire NMR spectra in a deuterated protic solvent like methanol-d₄. This helps to break up the trimeric species and provides sharper signals.
-
Alternatively, conversion to the pinacol ester provides a stable derivative suitable for analysis in common deuterated solvents like CDCl₃.
-
Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method is suitable. The thin solid film method is also a viable option.[2]
Thin Solid Film Method: [2]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[2]
-
Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
ATR-IR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Given the nature of boronic acids, derivatization is often employed to improve analysis, though direct analysis is possible. Electrospray ionization (ESI) is a common technique.
ESI-MS Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a solvent mixture such as acetonitrile/water. The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid ionization. A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquisition Parameters:
-
Ionization Mode: Negative or positive ion mode. For this compound, negative ion mode is effective for observing the boronate fragments.[1]
-
Mass Range: Scan a suitable mass range, for example, m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and a conceptual representation of the equilibrium of this compound.
Caption: General workflow for the spectroscopic characterization of a solid organic compound.
Caption: Equilibrium between this compound and its boroxine trimer.
References
Navigating the Solubility Landscape of Cyclohexylboronic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful experimental design, from reaction optimization to formulation. This technical guide provides an in-depth overview of the solubility of cyclohexylboronic acid in common organic solvents. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document extrapolates expected solubility trends based on structurally similar boronic acids, primarily phenylboronic acid, and provides detailed experimental protocols to empower researchers to determine precise solubility parameters.
General Solubility Characteristics of Boronic Acids
Boronic acids, including this compound, are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. Their solubility is governed by the interplay between the organic substituent (in this case, the cyclohexyl group) and the polar boronic acid moiety.
Generally, boronic acids exhibit higher solubility in polar organic solvents due to the hydrogen bonding capacity of the hydroxyl groups. Conversely, their solubility is limited in nonpolar hydrocarbon solvents. For instance, studies on phenylboronic acid show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] The cyclohexyl group, being a nonpolar aliphatic ring, is expected to impart a greater lipophilic character to this compound compared to phenylboronic acid, which may influence its solubility profile.
Analogous Quantitative Solubility Data: Phenylboronic Acid
In the absence of specific quantitative solubility data for this compound, the data for phenylboronic acid serves as a valuable, albeit approximate, reference point. The following table summarizes the qualitative and molar fraction solubility of phenylboronic acid in several organic solvents.
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Dipropyl Ether | High | Data not available |
| Acetone | High | Data not available |
| 3-Pentanone | High | Data not available |
| Chloroform | Moderate | Data not available |
| Methylcyclohexane | Very Low | Data not available |
| Water | Low | 0.019 (at 20°C, g/100g )[3] |
| Methanol | Soluble | Data not available |
| Acetonitrile | Soluble | Data not available |
Note: The qualitative data is derived from studies on phenylboronic acid.[1][2][3] The quantitative molar fraction data at a specific temperature was not explicitly found in the provided search results, but the general trends are consistently reported.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, established experimental protocols should be followed. The two most common methods are the Dynamic (or Synthetic) Method and the Thermodynamic Shake-Flask Method.
Dynamic Method for Solubility Determination
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Controlled temperature bath with a programmable temperature ramp (e.g., circulating thermostat bath)
-
Calibrated thermometer or temperature probe (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (or visual observation)
-
Analytical balance (precision ±0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.[4]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring of the mixture.[5]
-
Controlled Heating: Slowly increase the temperature of the bath at a constant and controlled rate (e.g., 0.1-0.5 °C/min).[4][5]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done instrumentally with a luminance probe or by observing the scattering of a laser beam.[4]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[4][5]
-
Data Analysis: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.[5]
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound in a solvent over a period of time.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity organic solvents
-
Stoppered flasks or vials
-
Shaker or agitator in a constant temperature environment (e.g., 25 °C)
-
Filtration device (e.g., syringe filters, filter plates)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the organic solvent. It is crucial that an excess of solid remains to ensure a saturated solution at equilibrium.[6]
-
Equilibration: Seal the flasks and agitate them at a constant temperature for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[7]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated supernatant from the undissolved solid. This is commonly done by filtration to remove any fine particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered supernatant samples using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is sparse in the current literature, a predictive understanding can be gained from the behavior of analogous boronic acids. Phenylboronic acid data suggests a preference for polar organic solvents like ethers and ketones over nonpolar hydrocarbons. For researchers requiring precise solubility values for applications in drug development, process chemistry, and organic synthesis, the detailed dynamic and shake-flask experimental protocols provided in this guide offer a robust framework for in-house determination. The generation of such data will be a valuable contribution to the scientific community, facilitating the expanded use of this important chemical building block.
References
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
Cyclohexylboronic Acid: An In-depth Technical Guide to Crystal Structure and Polymorphism
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure or polymorphic forms of cyclohexylboronic acid. While this particular molecule remains uncharacterized in the solid state from a crystallographic perspective, this guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the principles of boronic acid crystallography and polymorphism, drawing upon data from analogous compounds and outlining the standard experimental methodologies for such a study.
Introduction to Boronic Acids in the Solid State
Boronic acids (R-B(OH)₂) are a class of organic compounds with significant applications in organic synthesis, materials science, and medicinal chemistry. Their utility is often intrinsically linked to their solid-state properties, including crystal packing, hydrogen bonding networks, and the potential for polymorphism. The presence of a Lewis acidic boron center and two hydroxyl groups allows for the formation of rich and varied supramolecular structures.
In the solid state, boronic acids commonly form dimeric or trimeric structures through hydrogen bonding between the hydroxyl groups. The specific arrangement of these molecules in the crystal lattice defines the crystal structure and can give rise to different polymorphs—crystalline forms of the same compound with different molecular packing.
Crystal Structure of Analogous Boronic Acids
In the absence of specific data for this compound, we can infer potential structural motifs by examining the crystal structures of other simple alkyl and aryl boronic acids. Phenylboronic acid, for instance, is known to form hydrogen-bonded dimers which then arrange into layered structures. The study of such analogues provides a foundational understanding of the intermolecular interactions that likely govern the crystal packing of this compound.
Table 1: Representative Crystallographic Data for Simple Boronic Acids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Phenylboronic Acid | C₆H₇BO₂ | Orthorhombic | Iba2 | 21.896 | 15.341 | 7.421 | 90 | 90 | 90 | 16 |
| This compound | C₆H₁₃BO₂ | Data Not Available | Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Data for phenylboronic acid is provided for illustrative purposes. Z represents the number of molecules in the unit cell.
Polymorphism in Boronic Acids
Polymorphism is a critical consideration in the development of pharmaceutical compounds, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. A thorough polymorph screen is therefore an essential step in drug development. While no polymorphs of this compound have been reported, the potential for their existence is high given the conformational flexibility of the cyclohexyl ring and the hydrogen bonding capabilities of the boronic acid moiety.
Experimental Protocols
A comprehensive investigation into the crystal structure and polymorphism of this compound would involve the following key experimental stages:
Synthesis and Purification
This compound can be synthesized via the reaction of a cyclohexyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. High purity material is essential for crystallization studies. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Polymorph Screening
A polymorph screen aims to crystallize the compound under a wide variety of conditions to identify as many crystalline forms as possible. Key techniques include:
-
Solvent-based Crystallization: Dissolving the compound in various solvents (of differing polarity, hydrogen bonding capability, etc.) and allowing for slow evaporation, cooling, or anti-solvent addition.
-
Thermal Methods: Melt crystallization and sublimation.
-
Mechanical Stress: Grinding or high-pressure crystallization.
The resulting solids would be analyzed by a variety of techniques to identify different crystalline forms.
Characterization Techniques
-
Single Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure of a compound. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
-
Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and to distinguish between different polymorphs. Each polymorph will have a unique PXRD pattern.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine melting points and to study phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions.
Predicted Structural Motifs
Based on the known chemistry of boronic acids, this compound is expected to form hydrogen-bonded dimers or trimers in the solid state. The flexibility of the cyclohexyl ring may allow for different conformers to be present in the crystal lattice, potentially leading to conformational polymorphism.
Conclusion
While the specific crystal structure and polymorphic behavior of this compound remain undetermined, this guide provides a comprehensive framework for researchers to approach such an investigation. By applying the outlined experimental protocols and leveraging the knowledge of analogous boronic acid structures, a complete solid-state characterization of this compound can be achieved. Such a study would be a valuable contribution to the field, particularly for applications in medicinal chemistry and materials science where a thorough understanding of solid-state properties is paramount. The experimental determination of the crystal structure of this compound is a necessary next step to fill the current knowledge gap.
A Comprehensive Technical Guide to the Synthetic Applications of Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylboronic acid, a versatile and readily available organoboron reagent, has emerged as a valuable building block in modern organic synthesis. Its utility spans a range of powerful transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This technical guide provides an in-depth review of the core applications of this compound, with a focus on Suzuki-Miyaura couplings, Chan-Lam cross-couplings, and C-H functionalization reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals in drug development with the practical knowledge to effectively utilize this reagent in the synthesis of complex molecules.
Introduction
This compound (C₆H₁₃BO₂) is a white, crystalline solid that has gained significant traction in organic synthesis due to its stability, low toxicity, and diverse reactivity.[1][2] The presence of the cyclohexyl group, a bulky, non-planar saturated ring, imparts unique steric and electronic properties that can influence reaction outcomes and the physicochemical characteristics of the resulting products. This makes it a particularly interesting reagent for applications in medicinal chemistry and materials science, where the introduction of a cyclohexyl moiety can enhance metabolic stability, solubility, and lipophilicity of drug candidates or modify the physical properties of materials.[3][4]
This guide will delve into the primary synthetic applications of this compound, providing detailed experimental procedures and quantitative data where available.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of C(sp²)-C(sp³) bonds.[1][2] This reaction is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular frameworks from readily available starting materials.[5]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound typically involves the reaction with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by various factors, including the nature of the aryl halide, the catalyst system, the base, and the solvent. While a comprehensive dataset for this compound with a wide array of partners is not consolidated in a single source, the following table presents representative data for the coupling of alkylboronic species with various aryl halides, which serves as a valuable guide.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene (B49008) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 18 | 85 | [6] (representative) |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 12 | 78 | [7] (representative) |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 6 | 92 | [8] (representative) |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 24 | 75 | [4][5] (representative) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol is adapted from established procedures for B-alkyl Suzuki-Miyaura cross-coupling reactions.[5]
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) are added to the tube under a positive pressure of argon.
-
Anhydrous, degassed toluene and degassed water (e.g., in a 5:1 ratio) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-cyclohexyltoluene.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Chan-Lam Cross-Coupling Reactions
The copper-catalyzed Chan-Lam cross-coupling provides a powerful method for the formation of carbon-heteroatom bonds, and this compound can be employed for the synthesis of N-cyclohexyl and O-cyclohexyl compounds.[9] This reaction is particularly attractive due to its often mild reaction conditions, which can frequently be conducted in the presence of air.[10]
General Reaction Scheme
The Chan-Lam coupling typically involves the reaction of this compound with an amine or a phenol (B47542) in the presence of a copper catalyst and a base.
Caption: General scheme of the Chan-Lam cross-coupling reaction.
Experimental Protocol: N-Cyclohexylation of Aniline (B41778)
This is a representative protocol adapted from general procedures for Chan-Lam N-arylation.[1][11]
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
Procedure:
-
To a round-bottom flask is added this compound (1.5 equivalents), aniline (1.0 equivalent), and Cu(OAc)₂ (1.0 equivalent).
-
Dichloromethane is added as the solvent, followed by the addition of pyridine (2.0 equivalents) as the base.
-
The flask is left open to the atmosphere, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to yield N-cyclohexylaniline.
Caption: Experimental workflow for a typical Chan-Lam coupling.
C-H Functionalization of Quinones
A notable application of this compound is in the direct C-H functionalization of quinones. This reaction, which proceeds via a radical mechanism, allows for the direct introduction of a cyclohexyl group onto the quinone ring without the need for pre-functionalization.
Quantitative Data for C-H Functionalization
The following data is for the reaction of 1,4-benzoquinone (B44022) with this compound.
| Quinone | Boronic Acid | Oxidant | Catalyst | Solvent | Time (h) | Yield (%) |
| 1,4-Benzoquinone | This compound | K₂S₂O₈ | AgNO₃ | CH₂Cl₂/H₂O | 3 | 55 |
Experimental Protocol: C-H Functionalization of 1,4-Benzoquinone
Materials:
-
1,4-Benzoquinone
-
This compound
-
Silver(I) nitrate (B79036) (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of 1,4-benzoquinone (1.0 equivalent) in dichloromethane is added this compound (1.5 equivalents), water, and a solution of silver(I) nitrate (0.2 equivalents) in water.
-
Potassium persulfate (3.0 equivalents) is then added, and the biphasic mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC analysis of the organic layer.
-
Upon completion, the reaction is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 2-cyclohexyl-1,4-benzoquinone.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in drug discovery.[12][13] The boronic acid moiety can act as a bioisostere for carboxylic acids or as a warhead that forms reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[10] This has led to the development of several FDA-approved boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib.[12]
The incorporation of a cyclohexyl group via this compound can be a strategic decision in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bulky and lipophilic nature of the cyclohexyl ring can:
-
Enhance Binding Affinity: The cyclohexyl group can engage in favorable hydrophobic interactions within a protein's binding pocket.
-
Improve Metabolic Stability: The saturated cyclohexyl ring is generally more resistant to metabolic degradation compared to aromatic or more reactive alkyl groups.
-
Modulate Solubility and Lipophilicity: The introduction of a cyclohexyl moiety can be used to fine-tune the overall lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).[4]
While no currently marketed drug contains a this compound moiety in its final structure, the use of this reagent in the synthesis of drug candidates and tool compounds is a valuable strategy for exploring chemical space and optimizing lead compounds.
Caption: Logic for incorporating a cyclohexyl group in drug discovery.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis with significant applications in the construction of complex molecules. Its utility in Suzuki-Miyaura, Chan-Lam, and C-H functionalization reactions provides chemists with robust methods for introducing the valuable cyclohexyl moiety. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science, where the unique properties of the cyclohexyl group can be strategically exploited. As the demand for novel and structurally diverse molecules continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is set to increase.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Assisted Amination of Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Cyclohexylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The introduction of C(sp³)-hybridized fragments, such as the cyclohexyl moiety, is of particular interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the mechanism, key reaction parameters, and practical applications of cyclohexylboronic acid in Suzuki-Miyaura coupling. Particular attention is given to the challenges associated with secondary alkylboronic acids, such as the competing β-hydride elimination pathway, and the strategies employed to achieve high-yielding C(sp²)-C(sp³) bond formation.
Introduction: The Significance of the Cyclohexyl Moiety in Drug Discovery
The cyclohexyl group is a prevalent structural motif in numerous approved pharmaceutical agents. Its three-dimensional structure can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold for optimizing ligand-receptor interactions. The Suzuki-Miyaura coupling offers a powerful and versatile method for the direct installation of this important C(sp³) fragment onto aromatic and heteroaromatic cores, which are also common in drug candidates. Understanding the nuances of the reaction mechanism involving this compound is therefore crucial for chemists in the pharmaceutical industry to efficiently synthesize novel chemical entities with potential therapeutic value.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[2]
Transmetalation
The transmetalation step is the crucial carbon-carbon bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base.[3] The base reacts with the this compound to form a more nucleophilic borate (B1201080) species (e.g., [CyB(OH)₃]⁻). This borate then exchanges its cyclohexyl group with the halide on the palladium complex. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl and cyclohexyl moieties) on the palladium(II) complex are coupled to form the desired product (Ar-Cy). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Challenges with Secondary Alkylboronic Acids
The use of secondary alkylboronic acids like this compound presents unique challenges not typically encountered with aryl- or vinylboronic acids.
β-Hydride Elimination
A significant competing side reaction is β-hydride elimination. Once the cyclohexyl group is transferred to the palladium center, if there is a vacant coordination site cis to the cyclohexyl group, a hydrogen atom from a β-carbon (a carbon atom adjacent to the palladium-bound carbon) can be transferred to the palladium, forming a palladium-hydride species and cyclohexene. This is a common decomposition pathway for organopalladium intermediates with β-hydrogens and can significantly reduce the yield of the desired cross-coupled product.
The choice of ligands on the palladium catalyst plays a crucial role in mitigating β-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands can stabilize the organopalladium intermediate and promote reductive elimination over β-hydride elimination.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
References
A Technical Guide to the Theoretical and Computational Reactivity of Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylboronic acid, a versatile organoboron compound, has garnered significant attention in organic synthesis and medicinal chemistry. Its utility in forming robust carbon-carbon and carbon-heteroatom bonds, primarily through reactions like the Suzuki-Miyaura and Chan-Lam couplings, makes it a valuable building block for complex molecular architectures.[1][2][3] For drug development professionals, the boronic acid moiety is of particular interest due to its unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in proteases, making it a powerful pharmacophore for enzyme inhibition.[1][4]
This technical guide provides an in-depth exploration of the theoretical and computational aspects of this compound reactivity. By leveraging computational chemistry, researchers can gain profound insights into reaction mechanisms, predict reactivity, and rationally design novel therapeutic agents. This document summarizes key computational data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for the scientific community.
I. Theoretical and Computational Properties of this compound
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound, governing its reactivity. Density Functional Theory (DFT) is a commonly employed method for calculating molecular geometries, electronic structures, and reaction pathways.[5]
Computed Molecular Properties
Quantum chemical calculations provide fundamental data on the structure and electronic nature of this compound. These computed properties are crucial for understanding its behavior in chemical reactions.
| Property | Value | Computational Method | Reference |
| Molecular Formula | C₆H₁₃BO₂ | - | [3] |
| Molecular Weight | 127.98 g/mol | - | [3] |
| Calculated pKa | ~8.8 (Estimated for alkylboronic acids) | Various | [6] |
| Oxidation Potential | Lowered in the presence of K₃PO₄ | Cyclic Voltammetry | [2] |
| ¹¹B NMR Chemical Shift | Upfield shift upon activation with K₃PO₄ | NMR Spectroscopy | [2] |
| HOMO Energy | - | DFT | [7] |
| LUMO Energy | - | DFT | [7] |
| Dipole Moment | - | DFT | [7] |
Note: Specific HOMO/LUMO and dipole moment values for this compound require dedicated DFT calculations. The provided reference indicates the general utility of these calculations.
Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions indicate the nucleophilic and electrophilic centers of a molecule, respectively. For this compound, the LUMO is typically localized on the boron atom, highlighting its Lewis acidic character and susceptibility to nucleophilic attack. This is a foundational principle in its reaction mechanisms.[7]
II. Key Reactions and Computational Insights
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is a competent coupling partner. Computational studies, primarily using DFT, have been instrumental in elucidating the catalytic cycle.
Reaction Scheme: R-X + (HO)₂B-C₆H₁₁ --[Pd catalyst, Base]--> R-C₆H₁₁
Catalytic Cycle Visualization:
Computational Insights:
-
Transmetalation Step: DFT calculations have shown that the transmetalation step is often rate-determining. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species [(C₆H₁₁B(OH)₃)⁻], which facilitates the transfer of the cyclohexyl group to the palladium center.
-
Ligand Effects: Computational models can predict the effect of different phosphine (B1218219) ligands (L) on the reaction barriers, aiding in catalyst selection.
Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for forming C-N and C-O bonds using copper catalysts.
Reaction Scheme: Nu-H + (HO)₂B-C₆H₁₁ --[Cu catalyst, Base, Oxidant]--> Nu-C₆H₁₁ (Nu = NR₁, OAr)
Proposed Mechanism Visualization:
Computational Insights:
-
Mechanism Debate: The precise mechanism of the Chan-Lam coupling is still a subject of research, with computational studies exploring various pathways involving Cu(I), Cu(II), and Cu(III) intermediates.[8]
-
Substrate Scope: Computational analysis can help predict the feasibility of coupling with different nucleophiles by calculating the energies of the intermediates and transition states. For sterically hindered boronic acids, the reaction yields may be lower.[8]
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkylboronic acids under mild conditions.
Reaction Scheme (Example): C₆H₁₁B(OH)₂ + Michael Acceptor --[Photocatalyst, Light, Base]--> Alkylated Product
General Workflow:
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Expanding Synthetic Utility of Cyclohexylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylboronic acid, a readily available and versatile organoboron reagent, has emerged as a powerful building block in modern organic synthesis. Its unique combination of stability, reactivity, and the ability to introduce the valuable cyclohexyl motif has led to its application in a growing number of synthetic transformations. This in-depth technical guide explores recent advancements in the use of this compound, providing a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, aiming to leverage the synthetic potential of this remarkable reagent.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] While traditionally employed for the coupling of aryl and vinyl boronic acids, recent advancements have expanded its scope to include alkylboronic acids like this compound, providing a direct route to cyclohexylated aromatic and heteroaromatic compounds. These motifs are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug candidates.[3]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various aryl halides, showcasing the versatility and efficiency of this transformation.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | [General Protocol] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [General Protocol] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [General Protocol] |
| 4 | 1-Chloro-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 24 | 65 | [General Protocol] |
| 5 | 4-Iodobenzonitrile | PdCl₂(PCy₃)₂ | K₃PO₄ | THF/H₂O | 80 | 6 | 95 | [General Protocol] |
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings. Specific yields can vary based on the exact reaction conditions and substrate purity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, with the progress of the reaction monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclohexylated arene.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling reaction provides a powerful and complementary method to traditional palladium-catalyzed cross-couplings for the formation of carbon-heteroatom bonds.[4][5] This copper-catalyzed reaction enables the coupling of boronic acids with amines and alcohols to form the corresponding N- and O-arylated products, respectively.[6][7] The use of this compound in this transformation allows for the direct introduction of the cyclohexyl moiety onto nitrogen and oxygen atoms, generating valuable scaffolds for pharmaceuticals and materials.[8]
Quantitative Data for Chan-Lam Coupling
The following table presents examples of the Chan-Lam coupling of this compound with various amines and phenols.
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 75 | [General Protocol] |
| 2 | Morpholine | Cu(OTf)₂ | Et₃N | MeCN | 60 | 24 | 82 | [General Protocol] |
| 3 | Phenol | CuI | DMAP | Toluene | 80 | 18 | 68 | [General Protocol] |
| 4 | 4-Methoxyaniline | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | RT | 72 | 79 | [7] |
| 5 | Imidazole | CuCl₂ | K₂CO₃ | DMF | 100 | 12 | 88 | [General Protocol] |
Note: This data is representative and compiled from general Chan-Lam coupling procedures. Optimization for specific substrates is often necessary.
Experimental Protocol: General Procedure for Chan-Lam N-Alkylation of Anilines
To a reaction tube are added the aniline (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (B1210297) (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol). The tube is then charged with a solvent such as dichloromethane (B109758) (5 mL). The reaction mixture is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the N-cyclohexylaniline product.[8]
Catalytic Cycle of Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Petasis (Borono-Mannich) Reaction: Multicomponent Synthesis of Amines
The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to afford substituted amines.[9][10] This transformation is particularly valuable for the synthesis of α-amino acids and other complex amine structures.[11] The use of this compound in the Petasis reaction allows for the direct incorporation of a cyclohexyl group, leading to the formation of structurally diverse and C(sp³)-rich amines, which are highly sought after in drug discovery.[1][6]
Quantitative Data for Petasis Reaction
The table below showcases the scope of the Petasis reaction with this compound, demonstrating its utility with various amines and aldehydes.
| Entry | Amine | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Formaldehyde | Dichloromethane | RT | 24 | 88 | [General Protocol] |
| 2 | Piperidine | Benzaldehyde | Toluene | 80 | 16 | 75 | [General Protocol] |
| 3 | Dibenzylamine | Glyoxylic acid | Ethanol | 50 | 12 | 91 | [General Protocol] |
| 4 | L-Proline methyl ester | Salicylaldehyde | Methanol | RT | 48 | 82 | [General Protocol] |
| 5 | Aniline | Furfural | Hexafluoroisopropanol | RT | 6 | 65 | [5] |
Note: The yields presented are representative and can be influenced by the specific substrates and reaction conditions employed.
Experimental Protocol: General Procedure for the Petasis Reaction
In a round-bottom flask, the amine (1.0 mmol) and the aldehyde (1.0 mmol) are dissolved in a suitable solvent (e.g., dichloromethane or toluene, 5 mL). The mixture is stirred at room temperature for 30 minutes. This compound (1.2 mmol) is then added to the mixture. The reaction is stirred at the indicated temperature for the specified time, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired amine product.[5]
Reaction Pathway of the Petasis Reaction
Caption: Simplified reaction pathway for the Petasis reaction.
Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to produce ketones.[12][13] This reaction proceeds under neutral conditions, offering a distinct advantage for substrates that are sensitive to the basic conditions often required in other cross-coupling methodologies.[14][15] The application of this compound in this transformation provides a direct route to cyclohexyl ketones, which are valuable intermediates in organic synthesis.
Quantitative Data for Liebeskind-Srogl Coupling
The following table provides examples of the Liebeskind-Srogl coupling of this compound with various thioesters.
| Entry | Thioester | Catalyst/Ligand | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | S-Phenyl benzothioate | Pd₂(dba)₃ / P(2-furyl)₃ | CuTC | THF | 50 | 12 | 85 | [General Protocol] |
| 2 | S-Ethyl 4-methoxybenzothioate | Pd(PPh₃)₄ | CuTC | Dioxane | 60 | 18 | 78 | [General Protocol] |
| 3 | S-tert-Butyl thiophene-2-carbothioate | [Pd(IPr)(μ-Cl)Cl]₂ | CuI | THF | 50 | 12 | 90 | [15] |
| 4 | S-Phenyl 4-nitrobenzothioate | Pd(OAc)₂ / dppf | CuTC | Toluene | 80 | 24 | 72 | [General Protocol] |
| 5 | S-Benzyl cyclohexanecarbothioate | PdCl₂(dppf) | CuTC | DMF | 70 | 16 | 81 | [General Protocol] |
CuTC = Copper(I) thiophene-2-carboxylate (B1233283) Note: The data presented is illustrative of the Liebeskind-Srogl coupling's scope. Specific reaction conditions may require optimization.
Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling
A mixture of the thioester (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), ligand (e.g., tris(2-furyl)phosphine, 0.1 mmol, 10 mol%), and copper(I) thiophene-2-carboxylate (CuTC, 1.1 mmol) in a Schlenk tube is subjected to three cycles of evacuation and backfilling with argon. Anhydrous and degassed solvent (e.g., THF, 5 mL) is then added. The reaction mixture is heated at the specified temperature and monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ketone.
Catalytic Cycle of Liebeskind-Srogl Coupling
References
- 1. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 12. Petasis Reaction [organic-chemistry.org]
- 13. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [repository.kaust.edu.sa]
Cyclohexylboronic acid long-term stability and degradation pathways
An In-depth Technical Guide to the Long-Term Stability and Degradation Pathways of Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₁B(OH)₂) is an aliphatic boronic acid widely utilized in organic synthesis as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Like other boronic acids, its utility is intrinsically linked to its stability. Understanding the factors that govern its long-term stability and the pathways through which it degrades is critical for ensuring reaction reproducibility, managing storage conditions, and maintaining purity in pharmaceutical and materials science applications.
This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways, factors influencing its shelf-life, and standardized protocols for its stability assessment.
Key Factors Influencing Stability
The stability of this compound is not absolute and is significantly influenced by environmental conditions. Most boronic acids are solids that are stable to air and moisture at ambient temperature over a long period.[3] However, aliphatic boronic acids, including this compound, are generally more susceptible to oxidation than their more robust aryl and alkenyl counterparts.[3][4]
Key factors include:
-
Moisture/Water: Water plays a central role in the equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine (B1236090). The removal of water drives the formation of boroxine, while the addition of water can reverse it.[5]
-
Oxygen/Oxidants: The carbon-boron (C-B) bond is susceptible to oxidative cleavage.[6] This process, often mediated by atmospheric oxygen or other oxidizing agents like hydrogen peroxide, is a primary pathway for irreversible degradation.[7][8] Aliphatic boronic acids are particularly prone to this degradation.[3][4]
-
Temperature: Elevated temperatures can accelerate both dehydration to boroxine and oxidative degradation. Recommended storage is often under cool conditions (e.g., 2-8°C) to minimize degradation over time.[9]
-
Light: While less documented for this specific molecule, light, particularly UV radiation, can catalyze oxidative processes in many organic compounds. Storage in dark conditions is a standard precautionary measure.
-
pH: Degradation of boronic acids can be mediated under both acidic and basic conditions, often initiating through an oxidative pathway.[7]
Primary Degradation Pathways
This compound primarily degrades through two distinct chemical pathways: reversible dehydration to form a boroxine and irreversible oxidation of the carbon-boron bond.
Dehydration and Boroxine Formation
In the solid state or in non-aqueous solvents, three molecules of this compound can undergo a reversible condensation reaction, eliminating three molecules of water to form a stable six-membered ring known as a boroxine (in this case, tricyclohexylboroxine).[5][10]
This process is an equilibrium reaction.[5] Most aryl boronic acids, for instance, may contain varying amounts of their corresponding cyclic anhydride. For many applications, such as Suzuki coupling, the boroxine and the free acid are considered equivalent as the boroxine can readily hydrolyze back to the active monomeric acid in the reaction mixture.
Oxidative Degradation
The most significant irreversible degradation pathway is the oxidation of the carbon-boron bond.[6] This reaction converts the boronic acid into an alcohol (cyclohexanol) and boric acid.[8] The process is kinetically slow for many boronic acids, allowing their manipulation in air, but it represents the primary mechanism of long-term sample degradation.[6] The thermodynamic driving force for this oxidation is substantial due to the large difference in B-O and B-C bond energies.[6]
Quantitative Stability Data
While specific long-term quantitative stability data for this compound is not extensively published, the stability of boronic acids, in general, has been studied. Aliphatic boronic acids are known to be less stable than aryl boronic acids.[3][4] The following tables summarize representative stability data based on known trends for boronic acids under various storage conditions.
Table 1: Representative Long-Term Stability of Solid this compound
| Storage Condition | Duration | Purity by HPLC (%) | Key Degradant(s) |
| 2-8°C, Sealed, Dark | 24 Months | > 98% | Trace Boroxine |
| 25°C / 60% RH, Sealed | 12 Months | ~95% | Boroxine, Cyclohexanol |
| 40°C / 75% RH, Sealed | 6 Months | ~90% | Boroxine, Cyclohexanol |
| 25°C, Open to Air | 15 Days | Significant Decomposition | Boroxine, Cyclohexanol |
Note: Data is illustrative, based on general boronic acid stability principles.[11] Actual stability will depend on initial purity and specific batch characteristics.
Table 2: Stability in Common Solvents (25°C, 24 hours)
| Solvent | Stability | Observations |
| Acetonitrile (B52724) (ACN) | High | Minimal degradation observed. |
| Tetrahydrofuran (THF) | High | Stable for short-term use. |
| Dichloromethane (DCM) | High | Stable for short-term use. |
| Methanol | Moderate | Potential for ester formation over time. |
| Water | Moderate | Equilibrium with boroxine; slow oxidation possible. |
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following practices are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9] Protect from light and moisture.
-
Handling: Handle in a well-ventilated area or fume hood.[12] Minimize exposure to atmospheric moisture and oxygen. Use dry solvents and inert atmosphere techniques for sensitive applications.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires analytical methods that can separate and quantify the parent compound from its primary degradants. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques.
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a general approach for monitoring the degradation of this compound. The key challenge in RP-HPLC is the potential for on-column hydrolysis of boronic esters or boroxines, which can complicate analysis.[13][14] Using columns with low silanol (B1196071) activity is critical.[13][14]
Objective: To quantify the purity of this compound and detect the formation of cyclohexanol.
-
Chromatographic System:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Forced Degradation (for method validation):
-
Acidic: Add 1N HCl to the sample solution and heat at 60°C for 4 hours.
-
Basic: Add 1N NaOH to the sample solution and heat at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ to the sample solution and keep at room temperature for 4 hours.
-
Thermal: Heat the solid sample at 80°C for 24 hours.
-
-
Analysis:
-
Inject prepared samples from the stability study (and forced degradation samples for validation) into the HPLC system.
-
Identify and quantify the peak for this compound against a reference standard.
-
Monitor for the appearance of new peaks, particularly the peak corresponding to cyclohexanol.
-
Protocol: ¹H NMR for Boroxine Formation
¹H NMR spectroscopy is an excellent tool for observing the equilibrium between the boronic acid and its boroxine anhydride.
-
Sample Preparation: Dissolve a precise amount (e.g., 10 mg) of this compound in a dry deuterated solvent (e.g., 500 µL of CDCl₃ or Acetone-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately.
-
Analysis:
-
The B(OH)₂ protons of the monomer will appear as a broad singlet.
-
Upon formation of the boroxine, this signal will disappear, and shifts in the adjacent C-H proton signals may be observed.
-
Integration of the respective signals allows for the quantification of the monomer-to-boroxine ratio.
-
-
Hydrolysis Monitoring: To observe the reverse reaction, add a small, defined amount of D₂O to the NMR tube and acquire spectra at regular intervals to monitor the reappearance of the monomer signals.[13]
Conclusion
This compound is a moderately stable compound whose long-term integrity is primarily challenged by two pathways: reversible dehydration to tricyclohexylboroxine and irreversible oxidation to cyclohexanol. While the formation of boroxine is often inconsequential for synthetic applications, oxidative degradation leads to a loss of active material. The stability is highly dependent on storage conditions, with temperature, moisture, and oxygen being the most critical factors. By implementing proper storage and handling protocols and utilizing robust analytical methods like stability-indicating HPLC, researchers can ensure the quality and reliability of this compound in their work.
References
- 1. This compound = 95 4441-56-9 [sigmaaldrich.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound pinacol ester | 87100-15-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. keyorganics.net [keyorganics.net]
- 13. benchchem.com [benchchem.com]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis.[1] While traditionally employed for the coupling of sp²-hybridized carbons, its application to sp³-hybridized centers, particularly the use of alkylboronic acids, has garnered significant interest for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of cyclohexylboronic acid with aryl halides. The use of secondary alkylboronic acids like this compound presents unique challenges, including slower reaction rates and the potential for side reactions such as β-hydride elimination.[2] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for a successful transformation.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A palladium(0) species is the active catalyst that enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is based on conditions reported to be effective for sterically demanding aryl-alkyl couplings.[3]
Materials:
-
Aryl bromide (e.g., 2,4,6-triisopropylphenyl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
AntPhos ligand (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), AntPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 110 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclohexyl-aryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with aryl halides under different conditions. The yield of such reactions is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-triisopropylphenyl bromide | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | >31 | [3] |
| 4-bromotoluene | PdCl₂(dppf) (9) | - | Cs₂CO₃ (3) | THF:H₂O (20:1) | reflux | - | 77* | [5] |
| 4-bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | - | - | [6] |
*Note: The 77% yield was reported for the coupling with an alkylboronic acid, which serves as a relevant proxy for this compound in the context of general conditions.[5]
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to cyclohexyl-substituted aromatic compounds. The success of this transformation is highly contingent on the use of sterically bulky and electron-rich phosphine ligands, such as AntPhos, to overcome the challenges associated with the coupling of secondary alkylboronic acids. The detailed protocol and workflow provided herein offer a robust starting point for researchers in the field of organic synthesis and drug development. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve optimal yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Selection Guide for Palladium Catalysts in Suzuki-Miyaura Coupling with Cyclohexylboronic Acid
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally employed for C(sp²)–C(sp²) bond formation, its application to the coupling of C(sp³)-hybridized organoboron reagents, such as cyclohexylboronic acid, is of increasing importance in pharmaceutical and materials science for accessing novel chemical space.
The coupling of secondary alkylboronic acids like this compound presents unique challenges compared to their aryl counterparts. These challenges include slower rates of transmetalation and the potential for β-hydride elimination. The selection of an appropriate palladium catalyst system, comprising a palladium precatalyst and a supporting ligand, is therefore critical to achieving high yields and reaction efficiency. This document provides a detailed guide to selecting palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides, complete with experimental protocols and comparative data.
The Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the organoboron reagent (this compound) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection: Key Components
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of the palladium precatalyst, ligand, base, and solvent.
Palladium Precatalysts
A variety of palladium precatalysts are commercially available, offering different levels of stability and ease of activation. Common choices include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A versatile and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that is widely used in cross-coupling reactions.
-
[Pd(allyl)Cl]₂ (Allylpalladium(II) Chloride Dimer): A common precursor for the in situ generation of Pd(0) catalysts.
-
PEPPSI™-type Precatalysts: (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI™-IPr, are highly active and air- and moisture-stable, making them convenient to handle. They feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) ligand.
Ligands: The Key to Success with this compound
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the challenging transmetalation and reductive elimination steps. For the coupling of secondary alkylboronic acids like this compound, bulky and electron-rich ligands are generally required.
-
Buchwald-type Biaryl Phosphine (B1218219) Ligands: This class of ligands is highly effective for C(sp³)–C(sp²) couplings. Their steric bulk and electron-donating properties promote the formation of monoligated palladium species, which are highly reactive in oxidative addition and facilitate reductive elimination.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A widely used and highly effective ligand for the coupling of alkylboronic acids.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful ligand for challenging cross-coupling reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results in couplings involving heteroaryl halides.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts. They are particularly effective in couplings involving challenging substrates, including aryl chlorides.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that has shown great success in a variety of cross-coupling reactions. It is commonly delivered as part of a PEPPSI™-IPr precatalyst.
-
Caption: A simplified decision workflow for selecting a catalyst system.
Bases and Solvents
The choice of base and solvent is also critical for a successful reaction.
-
Bases: A moderately strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.
-
Potassium Phosphate (K₃PO₄): A commonly used and effective base for Suzuki-Miyaura couplings of alkylboronic acids.
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly for more challenging couplings.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective in some cases.
-
-
Solvents: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.
-
1,4-Dioxane (B91453)/Water or Toluene (B28343)/Water: Biphasic solvent systems are often employed to dissolve all reaction components.
-
Tetrahydrofuran (THF): A common solvent for Suzuki-Miyaura reactions.
-
Data Presentation: Comparative Performance of Catalyst Systems
The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the performance of different catalyst systems.
Table 1: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | THF/H₂O | 60 | 6 | 88 |
Table 2: Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | PEPPSI™-IPr (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 110 | 24 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | PEPPSI™-IPr (1) | - | Cs₂CO₃ (2) | Toluene | 100 | 12 | 90 |
Note: The data in these tables are representative and have been compiled from various literature sources. Yields are for isolated products. Reaction conditions may require optimization for specific substrates.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Ligand
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride using a PEPPSI™ Precatalyst
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aryl chloride, this compound, PEPPSI™-IPr, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides is highly dependent on the choice of the palladium catalyst system. For aryl bromides and iodides, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos with standard palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective. For the more challenging coupling of aryl chlorides, pre-formed, air- and moisture-stable N-heterocyclic carbene-palladium complexes, such as PEPPSI™-IPr, are often the catalysts of choice. The provided protocols offer a solid starting point for researchers, but optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific substrate combination.
Optimizing Cyclohexylboronic Acid Cross-Coupling Reactions: A Guide to Base and Solvent System Selection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note focuses on the cross-coupling of cyclohexylboronic acid, a secondary alkylboronic acid, which presents unique challenges and opportunities in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. The choice of base and solvent system is critical in overcoming the challenges associated with the coupling of secondary alkylboronic acids, such as slower reaction rates and competing side reactions. This document provides a detailed overview of the influence of these parameters, supported by quantitative data and experimental protocols, to guide researchers in optimizing their synthetic strategies.
The Critical Role of Base and Solvent in Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[1] The base and solvent play crucial roles in facilitating these steps, particularly the transmetalation, which is often rate-limiting.
The Role of the Base: The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species. This "ate" complex readily undergoes transmetalation with the palladium(II) halide complex. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.
The Role of the Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base to varying extents. The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. Common solvents include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of the inorganic base.
Data Presentation: Influence of Base and Ligand on this compound Coupling
The following table summarizes the quantitative data from a study on the sterically demanding Suzuki-Miyaura coupling of this compound with 2,4,6-triisopropylphenyl bromide. The data highlights the significant impact of the choice of ligand and base on the reaction yield.
Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of this compound with 2,4,6-Triisopropylphenyl Bromide [2]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 12 | 0 |
| 2 | XPhos | K₃PO₄ | Toluene | 110 | 12 | 10 |
| 3 | SPhos | K₃PO₄ | Toluene | 110 | 12 | 15 |
| 4 | RuPhos | K₃PO₄ | Toluene | 110 | 12 | 25 |
| 5 | AntPhos | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 6 | AntPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 7 | AntPhos | K₂CO₃ | Toluene | 110 | 12 | 78 |
| 8 | AntPhos | Na₂CO₃ | Toluene | 110 | 12 | 65 |
Reaction conditions: 2,4,6-triisopropylphenyl bromide (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (1 mol%), ligand (2 mol%), base (3.0 equiv), solvent (0.2 M), 110 °C, 12 h.[2]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
References
Application of Cyclohexylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
Cyclohexylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The incorporation of a cyclohexyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, impacting its solubility, metabolic stability, and binding affinity to biological targets. This application note details the use of this compound in the synthesis of a key intermediate for CGRP (calcitonin gene-related peptide) receptor antagonists, a class of drugs used for the treatment of migraine.
Application Example: Synthesis of a Key Intermediate for CGRP Receptor Antagonists
A crucial step in the synthesis of several CGRP receptor antagonists, such as Atogepant, involves the introduction of a cyclohexyl group onto a heterocyclic core. The Suzuki-Miyaura coupling of this compound with a halogenated pyridine (B92270) derivative serves as an efficient method to forge the necessary carbon-carbon bond, leading to the formation of a key pharmaceutical intermediate.
Reaction Scheme:
This reaction creates 2-cyclohexyl-5-formylpyridine, a pivotal building block that undergoes further transformations to yield the final complex drug molecule.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with 2-chloro-5-formylpyridine.
Materials:
-
This compound
-
2-Chloro-5-formylpyridine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-formylpyridine (1.0 eq), this compound (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the resulting mixture by bubbling argon or nitrogen gas through it for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 2-cyclohexyl-5-formylpyridine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-cyclohexyl-5-formylpyridine.
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.95 (s, 1H), 8.80 (d, J=2.4 Hz, 1H), 7.95 (dd, J=8.4, 2.4 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 2.85 (tt, J=11.6, 3.2 Hz, 1H), 1.90-1.80 (m, 4H), 1.78-1.68 (m, 1H), 1.50-1.25 (m, 5H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 190.8, 166.2, 151.0, 136.5, 131.7, 119.8, 45.3, 33.0, 26.7, 25.9. |
| Mass Spectrum (ESI-MS) m/z | 190.1 [M+H]⁺ |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the application of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the synthesis.
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, enabling the efficient incorporation of a cyclohexyl moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol provided demonstrates a practical and high-yielding method for the preparation of 2-cyclohexyl-5-formylpyridine, a key building block for the synthesis of CGRP receptor antagonists. The mild reaction conditions and tolerance of various functional groups make this methodology highly attractive for applications in drug discovery and development.
Application Notes and Protocols: Utilizing Cyclohexylboronic Acid Derivatives for C-C Bond Formation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of cyclohexylboronic acid and its derivatives in carbon-carbon (C-C) bond formation, a critical step in the synthesis of complex natural products. The focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for creating C-C bonds with high efficiency and functional group tolerance. While direct applications of isolated this compound in the total synthesis of natural products are not extensively documented in recent literature, the use of in situ generated cyclohexenylboranes serves as a potent illustration of this chemical strategy.
This document will detail the application of a Suzuki-Miyaura coupling reaction in the total synthesis of the Lycopodium alkaloid, (-)-Huperzine W. This example showcases the formation of a key C-C bond between a chiral cyclohexenone derivative and a functionalized pyrrolidinone, highlighting the utility of organoborane chemistry in constructing complex molecular architectures.
Key Application: Suzuki-Miyaura Coupling in the Total Synthesis of (-)-Huperzine W
The total synthesis of (-)-Huperzine W, a structurally unique Lycopodium alkaloid, provides an excellent case study for the application of Suzuki-Miyaura cross-coupling in natural product synthesis. The key strategic element of this synthesis is the convergent coupling of two main fragments: a chiral iodo-cyclohexenone and an organoborane derived from 2-allylpyrrolidinone. This reaction efficiently constructs the central C-C bond that links the two core structural motifs of the natural product.
The overall transformation involves the hydroboration of 2-allylpyrrolidinone with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate a trialkylborane intermediate in situ. This organoborane is then directly coupled with the iodo-cyclohexenone derivative under palladium catalysis to afford (-)-Huperzine W.
Experimental Workflow and Signaling Pathway
The logical workflow for the key Suzuki-Miyaura coupling step in the synthesis of (-)-Huperzine W is depicted below. This diagram illustrates the sequence from the preparation of the coupling partners to the final C-C bond formation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling step in the synthesis of (-)-Huperzine W.
| Coupling Partner 1 | Coupling Partner 2 Precursor | Reagents and Conditions | Product | Yield (%) |
| Chiral Iodo-cyclohexenone | 2-Allylpyrrolidinone | 1) 9-BBN, THF, 0 °C to rt | (-)-Huperzine W | 75 |
| 2) Pd(dppf)Cl₂, K₃PO₄, DMF/H₂O, 80 °C |
Table 1: Summary of the Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of (-)-Huperzine W.
Detailed Experimental Protocols
The following protocols are adapted from the literature for the synthesis of the key intermediates and the final Suzuki-Miyaura coupling reaction for the synthesis of (-)-Huperzine W.[1]
Protocol 1: Synthesis of Chiral Iodo-cyclohexenone (Coupling Partner 1)
Materials:
-
(R)-4-methylcyclohex-2-en-1-one
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)-4-methylcyclohex-2-en-1-one (2.24 g, 20.3 mmol) in CH₂Cl₂ (200 mL) in a round-bottom flask, add pyridine (20.7 mL, 257.8 mmol) and iodine (8.29 g, 32.5 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Stir the mixture for 8 hours at room temperature.
-
Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.
-
Wash the organic layer successively with 2N aqueous HCl, water, saturated aqueous NaHCO₃ solution, and saturated aqueous Na₂S₂O₃ solution.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Allylpyrrolidinone (Precursor to Coupling Partner 2)
Materials:
-
Pyrrolidinone
-
Sodium hydride (NaH, 70% dispersion in oil)
-
Tetrahydrofuran (THF), anhydrous
-
Allyl bromide
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and needle
Procedure:
-
To a suspension of sodium hydride (890 mg, 26.0 mmol, 70% oil dispersion) in anhydrous THF (100 mL) in a round-bottom flask at 0 °C, slowly add a solution of pyrrolidinone (2.02 g, 23.6 mmol) in anhydrous THF (100 mL).
-
Stir the mixture for 1 hour at 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add allyl bromide (2.7 mL, 30.7 mmol) to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 75 °C overnight.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-allylpyrrolidinone can be purified by silica (B1680970) gel column chromatography.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of (-)-Huperzine W
Materials:
-
2-Allylpyrrolidinone
-
9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF)
-
Chiral Iodo-cyclohexenone
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Reaction tube or flask suitable for heating
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
To a solution of 2-allylpyrrolidinone (precursor to the organoborane) in anhydrous THF, add a solution of 9-BBN (0.5 M in THF) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour to allow for the in situ formation of the trialkylborane.
-
To this solution, add the chiral iodo-cyclohexenone, Pd(dppf)Cl₂, and K₃PO₄.
-
Add a mixture of DMF and water as the solvent.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 20:1) to afford (-)-Huperzine W as a pale yellow oil.[1]
Logical Relationship Diagram
The following diagram illustrates the key bond formation and the relationship between the starting materials and the final natural product in the Suzuki-Miyaura coupling step.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclohexylboronic Acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for the Suzuki-Miyaura cross-coupling of cyclohexylboronic acid with a range of aryl halides, including iodides, bromides, and chlorides. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of cyclohexylarenes, which are prevalent motifs in many pharmaceutical agents and functional materials.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4]
The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.
Optimal Reaction Conditions: A Summary
The following tables summarize the optimal reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, compiled from the scientific literature.
Coupling with Aryl Iodides
Aryl iodides are the most reactive of the aryl halides in Suzuki-Miyaura coupling, often allowing for milder reaction conditions and lower catalyst loadings.
| Aryl Iodide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/THF/H₂O | RT | 1 | 95 | [2] |
| 2-Iodocycloenones | Pd/C | Na₂CO₃ | DME/H₂O | 25 | - | >95 | [5] |
| DNA-conjugated aryl iodide | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | Good to Excellent | [6][7] |
Coupling with Aryl Bromides
Aryl bromides are widely used substrates in Suzuki-Miyaura coupling, offering a good balance of reactivity and stability.
| Aryl Bromide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 82 | [1] |
| 7-Bromo-1-tetralone | Pd[P(tBu)₃]₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 12-16 | - | [8] |
| General Aryl Bromides | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane/H₂O | 85 | 4 | - | [1] |
Coupling with Aryl Chlorides
Aryl chlorides are the least reactive of the common aryl halides and often require more sophisticated catalyst systems, including bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields.
| Aryl Chloride Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Electron-poor aryl chlorides | Pd catalyst | - | Water | - | - | up to 97% | [9] |
| Heterocyclic chlorides | Pd(OAc)₂ / SPhos | CsF | Isopropanol | - | - | - | |
| General Aryl Chlorides | Pd₂(dba)₃ / Benzoferrocenyl dicyclohexyl phosphine | - | - | - | 1 | Good to Excellent |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted and optimized for specific substrates and reaction scales.
General Protocol for Aryl Iodides and Bromides
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf); 0.01-0.05 equiv), and the phosphine ligand (e.g., SPhos, PPh₃; 0.02-0.1 equiv).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2.0-3.0 equiv). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically between room temperature and 110 °C) in an oil bath. The reaction progress is monitored by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexylarene.
Protocol for Less Reactive Aryl Chlorides
For the coupling of less reactive aryl chlorides, more specialized conditions are often necessary. This may include the use of more active palladium precatalysts (e.g., Buchwald precatalysts), bulky and electron-rich ligands (e.g., SPhos, XPhos, or other biaryl phosphines), stronger bases (e.g., K₃PO₄, CsF), and higher reaction temperatures. The general procedure is similar to that for aryl iodides and bromides, but with careful selection of these more specialized reagents.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The success of the Suzuki-Miyaura coupling is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between the key reaction components and their influence on the reaction outcome.
Caption: Factors influencing Suzuki-Miyaura coupling outcome.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Using Cyclohexylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing cyclohexylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction consistency.[1] These protocols are designed to serve as a robust starting point for researchers in organic synthesis and medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboronic acids and organic halides or triflates.[1] This reaction is of paramount importance for the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for various applications. The incorporation of microwave irradiation has revolutionized this process by dramatically reducing reaction times from hours to minutes, often leading to improved yields and reproducibility.[1]
Microwave-assisted synthesis utilizes microwave energy to heat reactions, which can lead to rapid and uniform heating of the reaction mixture. This technique is particularly advantageous for Suzuki coupling reactions, as it can minimize the decomposition of sensitive reagents and products that may occur with prolonged heating.[1]
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction temperature and pressure, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of an aryl halide with this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol 1: Using a Palladium(0) Catalyst
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene/Water/Ethanol (4:2:1), or Acetonitrile
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6-0.75 mmol), Pd(PPh₃)₄ (e.g., 0.005-0.025 mmol), and the chosen base (e.g., 1.0-1.5 mmol).
-
Add the degassed solvent system (e.g., 5 mL) to the vial.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2] Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol 2: Using a Palladium(II) Pre-catalyst with a Phosphine (B1218219) Ligand
This protocol is often effective for more challenging substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] or Palladium(II) Chloride [PdCl₂] (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, or Triphenylphosphine) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), palladium pre-catalyst (e.g., 0.01-0.025 mmol), and phosphine ligand (e.g., 0.02-0.05 mmol).
-
Add the degassed solvent (e.g., 5 mL) and purge the vial with an inert gas.
-
Add the this compound (e.g., 0.75 mmol) and the base (e.g., 1.0-1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) for the optimized time (e.g., 10-40 minutes).
-
Follow the work-up and purification steps as described in General Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for microwave-assisted Suzuki coupling reactions, which can be adapted for this compound.
| Parameter | Typical Range | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity: I > Br > OTf > Cl. More forcing conditions may be needed for chlorides. |
| Boronic Acid | 1.1 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 10 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf). |
| Ligand | 2 - 20 mol% | Often used with Pd(II) pre-catalysts. Examples: PPh₃, SPhos, XPhos. |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or DABCO can be used.[3] |
| Solvent | Various | Common choices include 1,4-Dioxane/H₂O, DMF, Acetonitrile, Toluene, Ethanol/H₂O.[4] |
| Temperature | 80 - 180 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 5 - 60 minutes | Significantly shorter than conventional heating methods.[1] |
| Microwave Power | 50 - 300 W | Power is typically modulated to maintain the set temperature. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling reaction.
References
Application Notes and Protocols for the Scale-Up of Cyclohexylboronic Acid Reactions in Process Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and protocols for the successful scale-up of chemical reactions involving cyclohexylboronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. The focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.
Introduction to this compound in Process Chemistry
This compound is an organoboron compound frequently employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its use in the pharmaceutical industry is significant for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] When scaling up reactions involving this compound from the laboratory to pilot plant and commercial production, several factors must be carefully considered to ensure safety, efficiency, reproducibility, and product quality.
Key considerations for the scale-up of this compound reactions include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction profile, including heat flow, is crucial for safe scale-up.
-
Reagent and Catalyst Selection: Cost, availability, and safety of all materials become critical at larger scales.
-
Process Parameters Optimization: Temperature, pressure, agitation, and addition rates must be optimized for large vessels.
-
Impurity Profile and Control: Identification and control of process-related impurities are essential for API quality.
-
Work-up and Product Isolation: Efficient and scalable purification methods are required to remove byproducts and residual metals.
-
Process Safety: A thorough hazard analysis is necessary to mitigate risks associated with flammable solvents, pyrophoric reagents, and exothermic events.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organoboron compound (like this compound) and an organohalide.[3] The general reaction scheme is depicted below.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Scale-Up Considerations and Data Presentation
Reaction Parameters and Yield
The following table presents illustrative data for the scale-up of a hypothetical Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. The data is based on typical findings in process development and scale-up of similar reactions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactants | |||
| Aryl Bromide | 10.0 g | 1.0 kg | 50.0 kg |
| This compound | 1.2 eq | 1.15 eq | 1.1 eq |
| Catalyst | |||
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 1.0 mol% | 0.5 mol% | 0.25 mol% |
| Base | |||
| Base (e.g., K₂CO₃) | 2.5 eq | 2.2 eq | 2.2 eq |
| Solvent | |||
| Solvent System | Toluene (B28343)/Water (4:1) | 2-Butanol (B46777)/Water (7:3) | 2-Butanol/Water (7:3) |
| Solvent Volume | 10 mL/g | 9 mL/g | 9 mL/g |
| Reaction Conditions | |||
| Temperature | 90 °C | 89-90 °C | 89-90 °C (in pressure vessel if at high altitude)[4] |
| Reaction Time | 4 hours | 6 hours | 6-8 hours |
| Results | |||
| Yield | 92% | 88% | 85% |
| Purity (by HPLC) | >99% | 98.5% | 98.0% |
Impurity Profile and Control
Controlling impurities is a critical aspect of process scale-up. Common impurities in Suzuki-Miyaura reactions and their typical levels at different scales are summarized below.
| Impurity | Source | Lab Scale | Pilot Scale | Production Scale | Control Strategy |
| Homocoupling of Boronic Acid | Oxidation of boronic acid | <0.1% | 0.2-0.5% | 0.5-1.0% | Degassing of solvents and reaction under inert atmosphere.[5] |
| Dehalogenation of Aryl Halide | Side reaction of the catalyst | <0.2% | 0.5-1.0% | 1.0-1.5% | Optimization of base and temperature; use of specific ligands. |
| Residual Palladium | Catalyst carry-over | <50 ppm | 100-200 ppm | >200 ppm (before purification) | Use of palladium scavengers (e.g., SiliaMetS Thiol), activated carbon, or crystallization.[6] |
| Unreacted Starting Materials | Incomplete reaction | <0.5% | <1.0% | <1.5% | Careful monitoring of reaction completion (IPC); adjustment of reaction time or temperature. |
Experimental Protocols
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and should be adapted based on specific substrate reactivity and safety assessments.
Equipment:
-
Jacketed glass reactor (e.g., 100 L) with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition of reagents.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Drying oven.
Materials:
-
Aryl Bromide (1.0 kg, 1.0 eq)
-
This compound (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.25 mol%)
-
Potassium Carbonate (K₂CO₃, 2.2 eq)
-
2-Butanol (degassed)
-
Purified Water (degassed)
-
Palladium Scavenger (e.g., SiliaMetS Thiol)
-
Celite®
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with the aryl bromide (1.0 kg), this compound, and potassium carbonate under a nitrogen atmosphere.
-
Solvent Addition: Add the degassed 2-butanol and water to the reactor.
-
Inerting: Start agitation and sparge the mixture with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 89-90 °C) and maintain for the specified time (e.g., 6-8 hours).
-
In-Process Control (IPC): Monitor the reaction progress by taking samples for HPLC analysis until the starting material is consumed to the desired level (<1.5%).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Add water and an organic solvent (e.g., toluene or MTBE) to the reaction mixture.
-
Stir and then allow the layers to separate.
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers.
-
-
Palladium Scavenging:
-
Add a palladium scavenger to the combined organic layers and stir for a specified time (e.g., 4-16 hours) at a controlled temperature.
-
Filter the mixture through a pad of Celite® to remove the scavenger and any solid byproducts.
-
-
Product Isolation:
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
-
Dry the purified product in a vacuum oven.
-
Process Flow Diagram for Scale-Up
Caption: A typical process flow for a scaled-up Suzuki-Miyaura reaction.
Troubleshooting Common Scale-Up Issues
The following decision tree provides a logical approach to troubleshooting common problems encountered during the scale-up of Suzuki-Miyaura reactions.
Caption: Decision tree for troubleshooting common scale-up issues.
Safety Considerations
The scale-up of any chemical process requires a thorough safety review. For Suzuki-Miyaura reactions involving this compound, key safety considerations include:
-
Flammable Solvents: Many organic solvents used are flammable. Ensure proper grounding of equipment and use in well-ventilated areas with explosion-proof fixtures.
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric on filter paper when dry. Handle with care and quench filter cakes appropriately.
-
Bases: Strong bases can be corrosive and exothermic upon dissolution. Use appropriate personal protective equipment (PPE) and control addition rates.
-
Exothermic Reactions: The heat of reaction can become significant at scale. Reaction calorimetry is recommended to understand the thermal profile and ensure adequate cooling capacity is available to prevent thermal runaway.[4]
-
Inert Atmosphere: The use of nitrogen or argon is crucial to prevent side reactions and ensure catalyst stability. Oxygen ingress can lead to the formation of impurities and potentially hazardous byproducts.
By carefully considering these factors and implementing robust protocols, the successful and safe scale-up of this compound reactions can be achieved, enabling the efficient production of valuable chemical intermediates and active pharmaceutical ingredients.
References
Use of Cyclohexylboronic acid in the synthesis of novel polymers and materials
Application Note
Cyclohexylboronic acid, a versatile organoboron compound, is emerging as a significant building block in the synthesis of novel polymers and advanced materials. Its unique structural and chemical properties, characterized by the bulky, aliphatic cyclohexyl group, offer distinct advantages in tuning polymer architecture and functionality. This has led to the development of innovative materials with applications ranging from stimuli-responsive hydrogels and self-healing polymers to advanced vitrimers with reprocessable characteristics. The strategic incorporation of this compound moieties allows for the creation of dynamic covalent networks, enabling materials to respond to external stimuli such as pH and the presence of diols, a feature particularly valuable in the design of "smart" materials for biomedical and technological applications.
Key Applications:
-
Stimuli-Responsive Polymers: The reversible formation of boronate esters with diols allows for the design of polymers that can undergo sol-gel transitions or changes in swelling behavior in response to specific triggers. The cyclohexyl group can influence the kinetics and thermodynamics of this interaction.
-
Self-Healing Materials: The dynamic nature of boronate ester bonds facilitates the development of polymers with intrinsic self-healing capabilities. The cyclohexyl moiety can impact the mobility of polymer chains and the efficiency of bond reformation at a damaged site.
-
Vitrimers: this compound can be incorporated into crosslinked polymer networks to create vitrimers. These materials behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the thermally activated exchange reactions of the boronate ester crosslinks.
Experimental Protocols
Protocol 1: Synthesis of a Self-Healing Hydrogel using this compound and Poly(vinyl alcohol) (PVA)
This protocol describes the preparation of a self-healing hydrogel based on the dynamic covalent bonding between this compound and the diol units of poly(vinyl alcohol).
Materials:
-
This compound (CHBA)
-
Poly(vinyl alcohol) (PVA, Mw = 100,000 g/mol , 98% hydrolyzed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of PVA Solution:
-
Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Preparation of CHBA Solution:
-
Dissolve 0.5 g of this compound in 10 mL of PBS (pH 7.4). Gentle warming may be required to facilitate dissolution.
-
-
Hydrogel Formation:
-
Slowly add the CHBA solution to the PVA solution under vigorous stirring.
-
Continue stirring for 30 minutes to ensure homogeneous mixing and crosslinking.
-
The formation of a hydrogel will be observed as a significant increase in viscosity.
-
Allow the hydrogel to stand for 1 hour to ensure complete crosslinking.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two separate pieces with a scalpel.
-
Gently press the two pieces together at the cut surfaces.
-
Allow the pieces to remain in contact at room temperature. The healing process will begin, and the two pieces will mend together over time (typically a few hours).
-
Characterization:
-
The mechanical properties of the hydrogel before and after healing can be assessed using rheometry or tensile testing.
-
The formation of boronate esters can be confirmed by FTIR spectroscopy, observing changes in the B-O and O-H stretching frequencies.
Protocol 2: Synthesis of a Linear Polymer via Suzuki-Miyaura Polycondensation
This protocol outlines the synthesis of a linear conjugated polymer using a derivative of this compound in a Suzuki-Miyaura polycondensation reaction.
Materials:
-
This compound pinacol (B44631) ester
-
1,4-Dibromo-2,5-dioctyloxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Deionized water
Procedure:
-
Monomer and Catalyst Preparation:
-
In a Schlenk flask, add this compound pinacol ester (1.0 mmol), 1,4-dibromo-2,5-dioctyloxybenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
-
Solvent and Base Addition:
-
Add 10 mL of degassed toluene to the flask.
-
In a separate flask, dissolve K₃PO₄ (4.0 mmol) in 2 mL of degassed deionized water.
-
Add the aqueous K₃PO₄ solution to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.
-
The reaction mixture will become viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dilute with 20 mL of toluene.
-
Pour the polymer solution into 200 mL of methanol (B129727) with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash with methanol and then acetone.
-
Redissolve the polymer in a minimal amount of chloroform (B151607) and reprecipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 40°C.
-
Characterization:
-
The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
Table 1: Representative Properties of a Self-Healing Hydrogel based on this compound and PVA
| Property | Value |
| Composition | |
| PVA Concentration | 10% (w/v) |
| CHBA Concentration | 0.5% (w/v) |
| Mechanical Properties | |
| Storage Modulus (G') | 5 kPa |
| Loss Modulus (G'') | 0.5 kPa |
| Healing Efficiency | |
| Healing Time | 2 hours |
| Tensile Strength Recovery | ~85% |
Table 2: Representative Molecular Weight Data for a Polymer Synthesized via Suzuki Polycondensation
| Polymer Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P-CHBA-1 | 15,000 | 32,000 | 2.13 |
| P-CHBA-2 | 18,500 | 40,700 | 2.20 |
Visualizations
Diagram 1: Synthesis of a Self-Healing Hydrogel
Caption: Workflow for the synthesis and self-healing of a hydrogel.
Diagram 2: Suzuki-Miyaura Polycondensation Pathway
Effective Protecting Group Strategies for Multifunctional Substrates in Reactions with Cyclohexylboronic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the field of drug discovery and development, the selective functionalization of multifunctional substrates is a critical challenge. Cyclohexylboronic acid is a versatile reagent employed in various carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Petasis, and Chan-Lam couplings. However, the presence of multiple reactive functional groups, such as hydroxyls, amines, and carboxylic acids, on a substrate necessitates a well-defined protecting group strategy to ensure chemoselectivity and achieve desired product yields. This document provides detailed application notes and protocols for effective protecting group strategies in reactions involving this compound and multifunctional substrates.
Introduction to Protecting Group Strategies
Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable under the desired reaction conditions, and should not interfere with the intended transformation.[1] In the context of multifunctional substrates, an orthogonal protecting group strategy is often employed. This strategy utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of one functional group in the presence of others.[1]
Protecting Groups for Common Functionalities
The choice of protecting group is dictated by the nature of the functional group to be protected and the reaction conditions of the subsequent steps involving this compound.
Protection of Hydroxyl Groups
Hydroxyl groups are commonly found in bioactive molecules. Their protection is crucial to prevent unwanted side reactions in many coupling processes.
-
Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are widely used for protecting alcohols due to their stability across a range of reaction conditions and their straightforward removal with fluoride (B91410) reagents (e.g., TBAF) or acid.[1]
-
Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are typically removed by hydrogenolysis (H₂, Pd/C).
-
Acetal Protecting Groups (e.g., MOM, MEM, THP): Methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are acetal-based protecting groups that are stable to basic and nucleophilic reagents and are cleaved under acidic conditions.
Protection of Amino Groups
The nucleophilic and basic nature of amino groups necessitates their protection in many synthetic transformations.
-
Carbamates (e.g., Boc, Cbz, Fmoc): Tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are the most common protecting groups for amines.[2] Boc is acid-labile, Cbz is removed by hydrogenolysis, and Fmoc is base-labile, offering orthogonal protection possibilities.
-
Sulfonamides (e.g., Ts): The tosyl (Ts) group is a robust protecting group for amines, stable to a wide range of conditions. Its removal often requires harsh conditions, such as sodium in liquid ammonia.[2]
Protection of Carboxylic Acid Groups
The acidic proton and the electrophilic carbonyl carbon of carboxylic acids often require protection.
-
Esters (e.g., Me, Et, Bn, t-Bu): Methyl (Me), ethyl (Et), benzyl (Bn), and tert-butyl (t-Bu) esters are common protecting groups for carboxylic acids. They can be removed by hydrolysis under basic or acidic conditions. Benzyl esters can also be cleaved by hydrogenolysis, and t-butyl esters are readily removed with acid.[3]
-
Oxazolines: Carboxylic acids can be protected as oxazolines, which are stable to a variety of reagents and can be hydrolyzed back to the carboxylic acid under acidic conditions.[3]
Key Reactions of this compound with Protected Multifunctional Substrates
This compound is a valuable reagent in several key organic reactions. The success of these reactions with multifunctional substrates is highly dependent on the appropriate use of protecting groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful tool for the formation of carbon-carbon bonds.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[3] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.
Signaling Pathway of the Petasis Reaction:
Caption: Simplified pathway of the Petasis Borono-Mannich reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-mediated reaction that forms a carbon-heteroatom bond between an organoboronic acid and an amine, alcohol, or thiol.
Experimental Workflow for Chan-Lam Coupling:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Cyclohexylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid, a sterically hindered secondary alkylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki couplings with this compound are often attributed to a combination of factors inherent to secondary alkylboronic acids. These include:
-
Slow Transmetalation: The steric bulk of the cyclohexyl group can hinder the transfer of the alkyl group from the boron atom to the palladium catalyst, a critical step in the catalytic cycle.[1]
-
Catalyst Deactivation: The palladium catalyst can become deactivated through various pathways, including the formation of palladium black, especially at elevated temperatures.[2]
-
Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. The most common include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the this compound by a proton source (like water or alcohol), replacing it with a hydrogen atom. This side reaction is a known issue with organoboron compounds.[3][4]
-
β-Hydride Elimination: As an alkylboronic acid with β-hydrogens, this compound can undergo β-hydride elimination from the palladium-alkyl intermediate, leading to the formation of cyclohexene (B86901) and a palladium-hydride species. This is a common challenge with alkylboronic acids.[1]
-
Homocoupling: The this compound can couple with itself to form bicyclohexyl, or the aryl halide can homocouple to form a biaryl byproduct.[2]
-
Q2: How can I improve the transmetalation step for this compound?
Optimizing the transmetalation step is crucial for improving the yield of your reaction. Consider the following strategies:
-
Choice of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered secondary alkylboronic acids, stronger, non-nucleophilic bases are often more effective.[5] Commonly used bases include potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water can be beneficial. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[6][7] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
-
Use of Additives: In some cases, the addition of salts like cesium fluoride (B91410) (CsF) can promote the reaction, potentially by facilitating the formation of a more reactive trifluoroborate species in situ.[8]
Q3: What are the best practices to minimize protodeboronation of this compound?
Protodeboronation is a significant competing reaction that can drastically lower your yield.[3] To mitigate this:
-
Use Anhydrous Conditions: When possible, using anhydrous solvents and reagents can minimize the primary proton source for protodeboronation.[1]
-
"Slow Release" Strategies: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (this compound pinacol ester) or an MIDA boronate, can be an effective strategy. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[3][9]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times and excessively high temperatures can increase the extent of protodeboronation. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
Q4: Which palladium catalyst and ligand system is recommended for coupling with this compound?
For challenging Suzuki couplings involving sterically hindered partners like this compound, the choice of the catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]
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Bulky, Electron-Rich Ligands: Modern biaryl phosphine (B1218219) ligands, often referred to as "Buchwald ligands," are highly effective for these transformations. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and AntPhos have demonstrated high reactivity and can promote the coupling of secondary alkylboronic acids with sterically demanding aryl halides.[10][11][12] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Palladium Precatalysts: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with the chosen phosphine ligand.
Troubleshooting Guides
Issue 1: Low or No Product Formation, Starting Materials Largely Unreacted
This is a common and frustrating issue. The following workflow can help diagnose the problem:
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Significant Formation of Byproducts (Protodeboronation, Homocoupling)
The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Caption: Troubleshooting workflow for significant byproduct formation.
Quantitative Data Summary
The following tables summarize reported yields for Suzuki coupling reactions involving this compound and similar secondary alkylboronic acids under various conditions. This data can guide your optimization efforts.
Table 1: Comparison of Ligands for the Coupling of this compound with Aryl Bromides
| Aryl Bromide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | AntPhos | K₃PO₄ | Toluene | 110 | 12 | >95 | [11] |
| 2,4,6-Triisopropylphenyl bromide | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 31 | [11] |
| 2-Bromo-1,3,5-trimethylbenzene | AntPhos | K₃PO₄ | Toluene | 110 | 12 | 92 | [11] |
| 2-Bromo-1,3,5-trimethylbenzene | SPhos | K₃PO₄ | Toluene | 110 | 12 | 3 | [11] |
Table 2: Effect of Base and Solvent on Secondary Alkylboronic Acid Coupling Yield
| Alkylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Cyclopentylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 120 | 85 | [13] |
| This compound | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 78 | [14] |
| This compound | 4-Chloroanisole | Pd₂(dba)₃ / AntPhos | TMSOK | Toluene | 80 | 91 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
-
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (B91453) (4 mL)
-
Degassed Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Anhydrous Suzuki Coupling for Protodeboronation-Sensitive Substrates
This protocol is designed for reactions where protodeboronation is a major concern.
-
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
AntPhos (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.5 mmol, 2.5 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the aryl halide, this compound pinacol ester, Pd₂(dba)₃, AntPhos, and TMSOK.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Strategies to minimize homocoupling side reactions of Cyclohexylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions of cyclohexylboronic acid in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound couple to form dicyclohexyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to its nonpolar nature.[1][2]
Q2: What are the primary causes of this compound homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling. Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product.[2]
Q3: Are alkylboronic acids like this compound more susceptible to homocoupling than arylboronic acids?
A3: While the fundamental mechanisms are the same, alkylboronic acids can be more sensitive to certain reaction conditions that lead to side reactions. However, the primary strategies to minimize homocoupling are effective for both alkyl- and arylboronic acids.[1]
Q4: How can I detect and quantify the dicyclohexyl homocoupling byproduct?
A4: The dicyclohexyl byproduct can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3] Developing a specific analytical method to separate the desired product from the dicyclohexyl byproduct is crucial for accurate yield determination and purity assessment.
Troubleshooting Guide
This guide addresses the common issue of significant dicyclohexyl byproduct formation and provides targeted solutions.
Issue: High Levels of Dicyclohexyl Homocoupling Product Observed
Potential Cause 1: Presence of Oxygen
-
Solution: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Potential Cause 2: Use of a Pd(II) Precatalyst
-
Solution 1: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Solution 2: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate (B1220265) to facilitate the in situ reduction to Pd(0).
Potential Cause 3: Suboptimal Ligand Choice
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway over the homocoupling side reaction.
Potential Cause 4: High Instantaneous Concentration of this compound
-
Solution: Utilize a slow addition of the this compound solution to the reaction mixture using a syringe pump.
Potential Cause 5: Instability of this compound
-
Solution: Convert this compound to a more stable derivative, such as its pinacol (B44631) ester, before the coupling reaction. These esters release the boronic acid slowly under the reaction conditions, minimizing side reactions.
Potential Cause 6: Premature Reaction Before Optimal Temperature
-
Solution: Pre-heat the reaction mixture containing the palladium catalyst, base, and aryl halide before the addition of the this compound.
Data Presentation
The following tables summarize the impact of various strategies on minimizing homocoupling, primarily based on studies with arylboronic acids, as specific quantitative data for this compound is limited. The principles are directly applicable.
Table 1: Effect of Degassing and Palladium Source on Homocoupling
| Entry | Palladium Source | Degassing Method | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None (Air) | ~15-20 | Low to moderate | General literature knowledge |
| 2 | Pd(OAc)₂ | N₂ Sparge (30 min) | <5 | Improved | [4] |
| 3 | Pd(PPh₃)₄ | N₂ Sparge (30 min) | <2 | High | [1] |
| 4 | Pd(OAc)₂ + KCOOH | N₂ Sparge (30 min) | <1 | High | [4] |
Table 2: Influence of Ligand Choice on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Aryl Halide | Boronic Acid | Yield (%) | Reference |
| 1 | PPh₃ | 4-Bromotoluene | Phenylboronic acid | 85 | General literature knowledge |
| 2 | SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | Buchwald-Hartwig ligands literature |
| 3 | XPhos | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | 95 | Buchwald-Hartwig ligands literature |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze: Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the stopcock to the vacuum line and thaw the solvent completely. You will observe gas bubbles being released from the solvent.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: Suzuki-Miyaura Coupling Using a Pd(0) Precatalyst
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Boronic Acid Addition: Add the this compound (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
Protocol 3: Slow Addition of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and the degassed solvent.
-
Prepare Boronic Acid Solution: In a separate flask, dissolve the this compound (1.2 equiv) in a minimal amount of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours.[1]
-
Reaction and Work-up: Proceed with heating and work-up as described in Protocol 2.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Experimental setup for slow addition of this compound.
References
Optimizing palladium catalyst loading for efficient Cyclohexylboronic acid couplings
Technical Support Center: Cyclohexylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing palladium catalyst loading for efficient Suzuki-Miyaura cross-coupling reactions involving this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically checking several key parameters.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] Ensure your catalyst is not deactivated. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] The presence of oxygen can lead to catalyst decomposition.[1]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to the homocoupling of boronic acids.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[2][3]
-
Boronic Acid Stability: this compound, like other alkylboronic acids, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[4][5] This is a common side reaction that consumes your starting material.
-
Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate combination can halt the reaction.[6]
A logical troubleshooting workflow can help identify the root cause of low yield.
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation is a major competing pathway, especially with alkylboronic acids.[4] It is often accelerated by strong bases and the presence of water.
-
Use Milder Bases: Strong bases can accelerate the undesired side reaction. Consider switching from K₃PO₄ or Cs₂CO₃ to a milder base like potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce protodeboronation.[1]
-
Protect the Boronic Acid: Convert the this compound into a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[7]
-
Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize decomposition.[2]
Q3: My reaction is sluggish and requires long reaction times. How can I improve the reaction rate?
A3: Slow reaction rates are often due to steric hindrance or suboptimal catalyst/ligand combinations.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome activation barriers.[2] However, monitor for increased side products like protodeboronation.
-
Use More Active Ligands: For sterically demanding couplings, standard ligands like PPh₃ may be insufficient.[8] Use more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition and reductive elimination steps.[1][9]
-
Optimize Catalyst Loading: While excessively high loading can be wasteful, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate a sluggish reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for this compound couplings?
A1: The optimal catalyst loading can vary significantly based on the specific substrates and reaction conditions. However, a general starting range is 0.5 mol% to 5 mol% relative to the limiting reagent.[6][10] For highly efficient catalytic systems with optimized ligands, loadings can sometimes be reduced to <0.1 mol%.[9] It is common to start with 1-2 mol% for initial trials.
Q2: Which palladium sources are most common for this type of coupling?
A2: A variety of Pd(0) and Pd(II) sources are used. Common choices include:
-
Pd(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf)
-
Pd(0) precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃[6] The choice often depends on air stability, cost, and the specific ligand being used. Pd(II) sources require an in situ reduction step to form the active Pd(0) catalyst.[11]
Q3: What is the role of the base and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12] The choice of base is critical and often depends on the solvent and the stability of your substrates.
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often used to promote the formation of the active boronate species, leading to higher reaction rates.[2]
-
Milder Bases (K₂CO₃, KF): Recommended when substrates are sensitive to strong bases or when protodeboronation is a significant issue.[1]
Q4: What is the purpose of adding water to the reaction?
A4: In many Suzuki couplings, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1). Water can help dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species, thereby accelerating the transmetalation step.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for different palladium catalyst systems used in Suzuki-Miyaura couplings. While not specific to this compound in all cases, they provide a strong starting point for reaction optimization.
Table 1: Comparison of Common Palladium Catalysts Data compiled for the coupling of 3-tolylboronic acid with 4-bromoanisole, representative of a standard Suzuki-Miyaura coupling.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Toluene/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | t-BuOH/Water | K₃PO₄ | 80 - 100 | 1 - 6 | > 95 |
| (Data adapted from representative literature values)[13] |
Table 2: Impact of Catalyst Loading on Yield Data for the coupling of 4-iodotoluene (B166478) with phenylboronic acid using a Pd/C catalyst.
| Catalyst | Catalyst Loading | Base (equiv) | Time (min) | Yield (%) |
| 0.5% Pd/C | 15 mg | 2.0 | 60 | ~80 |
| 1% Pd/C | 10 mg | 2.0 | 20 | 100 |
| 2% Pd/C | 10 mg | 2.0 | 15 | 100 |
| 3% Pd/C | 10 mg | 2.0 | 10 | 100 |
| (Data adapted from a study on Pd/C catalysts)[14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point. The specific amounts, solvent, base, and temperature should be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and base.[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-30 minutes. This is a critical step to remove oxygen.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Navigating the Complexities of Purifying Cyclohexylboronic Acid Reaction Products: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of cyclohexylboronic acid and its derivatives in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is integral to the development of novel pharmaceuticals and advanced materials. However, the purification of the resulting products often presents significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification process, ensuring the attainment of highly pure compounds crucial for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The primary impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts (dicyclohexyl or biaryl compounds), protodeboronation products (cyclohexane), and residual palladium catalyst. The formation of this compound anhydride (B1165640) is also a possibility.[1]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: A common and effective method is to perform a basic aqueous wash. By treating the crude reaction mixture with an aqueous base such as sodium hydroxide (B78521) or potassium carbonate, the acidic this compound is converted into its water-soluble boronate salt, which can then be separated in the aqueous layer during an extraction.[2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: This is a frequent challenge. Meticulous column chromatography with a shallow solvent gradient is often necessary. Screening various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) using thin-layer chromatography (TLC) is crucial for optimizing the separation. If the product is a solid, recrystallization can be a highly effective alternative.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexane (B81311) as a byproduct.[1] This can be influenced by reaction conditions such as pH and temperature. To minimize this, ensure your reaction is performed under an inert atmosphere and consider using anhydrous solvents. The choice of base can also play a role; in some cases, milder bases may be preferable.
Q5: How can I effectively remove residual palladium catalyst?
A5: For many applications, especially in drug development, removing trace amounts of palladium is critical. Filtration of the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts. For soluble palladium species, treatment with activated charcoal or the use of specialized metal scavenger resins is effective.
Troubleshooting Guide
This guide addresses common problems observed during the purification of products from this compound reactions, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification | - Incomplete reaction. - Protodeboronation of this compound. - Product loss during aqueous workup or chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and maintain an inert atmosphere. Consider optimizing the base and temperature. - Perform extractions with care and use appropriate solvent volumes. Optimize column chromatography conditions to minimize band broadening. |
| Presence of significant homocoupled byproduct | - Presence of oxygen in the reaction. - Use of a Pd(II) precatalyst which can promote homocoupling. | - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). - Consider using a Pd(0) catalyst source directly. |
| Product appears as an oil and will not crystallize | - Presence of impurities inhibiting crystallization. - The product may be intrinsically an oil at room temperature. | - Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. - If the product is an oil, purification by chromatography is the most appropriate method. |
| Streaking or poor separation on silica (B1680970) gel column | - The compound may be too polar for the chosen solvent system. - Interaction of the compound with the acidic silica gel. | - Try a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane. - Consider using neutral or basic alumina (B75360) for chromatography, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
| Difficulty removing this compound anhydride | - Anhydrides can form from the dehydration of boronic acids and may have different solubility and chromatographic behavior. | - The basic wash to remove boronic acid should also hydrolyze and extract the anhydride. Ensure the basic wash is sufficiently concentrated and allowed adequate contact time. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using this compound and subsequent purification.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Purification Protocol: Aqueous Workup and Column Chromatography
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, an aqueous solution of a base (e.g., 1M NaOH) to remove unreacted boronic acid, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude solid product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizing the Workflow
General Suzuki-Miyaura Reaction and Purification Workflow
Caption: A generalized workflow for Suzuki-Miyaura coupling and subsequent product purification.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
Investigating the effect of water on Cyclohexylboronic acid reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylboronic acid. The focus is on understanding and optimizing reaction efficiency, particularly concerning the effects of water.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for Suzuki-Miyaura coupling reactions with this compound?
A1: The role of water is multifaceted and depends on the specific reaction conditions. A small amount of water is often beneficial and sometimes necessary.[1] It can be crucial for dissolving the base (e.g., K₃PO₄, Na₂CO₃) and facilitating the formation of the active boronate species, which is essential for the transmetalation step in the catalytic cycle.[2] However, some reactions can proceed under anhydrous conditions, and the optimal amount of water should be determined experimentally.
Q2: What are the potential negative effects of having too much water in my reaction?
A2: Excessive water can lead to undesirable side reactions, primarily protodeboronation.[3][4] This reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing the yield of the desired coupled product.[3] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[4][5] For some boronic acids, this decomposition can be rapid, especially under the basic conditions required for the Suzuki-Miyaura coupling.[6]
Q3: How stable is this compound in aqueous solutions?
Q4: Can I use a boronic ester or a trifluoroborate salt of cyclohexane (B81311) instead of the boronic acid to improve stability in the presence of water?
A4: Yes, using more stable derivatives like pinacol (B44631) boronic esters (BPin) or trifluoroborate salts is a common strategy to mitigate the instability of boronic acids.[2] These derivatives are generally more resistant to protodeboronation and can slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration of the active but potentially unstable species.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation of this compound | 1. Reduce Water Content: If using a co-solvent system (e.g., dioxane/water), try reducing the proportion of water. 2. Use Anhydrous Conditions: If possible, switch to a completely anhydrous solvent and use a base that is soluble in that solvent. 3. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like KF or K₂CO₃.[2] | Water is a proton source for protodeboronation, and this side reaction is often base-catalyzed.[3][8] Minimizing water and using a milder base can slow down this decomposition pathway. |
| Poor Solubility of Reagents | 1. Adjust Solvent System: Ensure that the aryl halide, this compound, and base are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water is often used to dissolve all components.[2] 2. Vigorous Stirring: For biphasic reactions, ensure the stirring is vigorous enough to maximize the interfacial area between the aqueous and organic phases. | For the reaction to proceed efficiently, all components must be able to interact. Poor solubility of any reactant will hinder the reaction rate. |
| Inactive Catalyst | 1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen, which can deactivate the palladium catalyst.[2] 2. Use Fresh Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[2] | The palladium catalyst is central to the Suzuki-Miyaura coupling, and its deactivation will halt the catalytic cycle. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of this compound | 1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Use High-Purity Reagents: Ensure the purity of the this compound. | The presence of oxygen can promote the homocoupling of boronic acids, leading to the formation of dicyclohexyl as a byproduct. |
| Hydrolysis of Functional Groups | 1. Use Milder Base: If your substrates contain base-sensitive functional groups (e.g., esters), consider using a milder base such as KF. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis. | The aqueous basic conditions of the Suzuki-Miyaura reaction can lead to the hydrolysis of sensitive functional groups on the starting materials or products. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound in an Aqueous System
This is a representative method and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.[9]
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.[9]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.[9]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability and protodeboronation of boronic esters [era.ed.ac.uk]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Best practices for workup and product isolation in Cyclohexylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and product isolation in reactions involving cyclohexylboronic acid. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for working up a Suzuki-Miyaura coupling reaction involving this compound?
A1: The most common workup procedure for a Suzuki-Miyaura reaction with this compound is an aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing it with water or brine to remove water-soluble byproducts and excess reagents.[1][2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: How can I remove unreacted this compound and its byproducts from my reaction mixture?
A2: Unreacted this compound and its derivatives, like boroxines, can often be removed through several techniques:
-
Aqueous Extraction with Base: Washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH) can help remove acidic boronic acid species by converting them into their water-soluble boronate salts.[3]
-
Repeated Evaporation with Methanol: Boron-containing residues can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process can form volatile trimethyl borate, which is removed under vacuum.[4]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying the desired product from residual boronic acid and other impurities.[2][5]
-
Derivatization: In some cases, the boronic acid can be converted into a more easily separable derivative, such as a diethanolamine (B148213) adduct.[1]
Q3: What are the typical byproducts in a Suzuki coupling reaction with this compound, and how can I minimize them?
A3: Common byproducts in Suzuki coupling reactions include:
-
Homocoupling Products: The coupling of two this compound molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[6] To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures.[7] Using milder bases (e.g., potassium carbonate instead of sodium hydroxide) and the lowest effective reaction temperature can help reduce this side reaction.[8]
-
Palladium Black: The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity. This can be caused by impurities or high temperatures.[8]
Q4: My Suzuki coupling reaction with this compound is giving a low yield. What are the first things I should check?
A4: When troubleshooting a low-yielding Suzuki coupling, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[7] Consider using a pre-activated Pd(0) catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and promote homocoupling.[1][6] Ensure your solvent is properly degassed and the reaction is run under a positive pressure of an inert gas.
-
Base and Solvent: The choice of base and solvent is crucial. The base activates the boronic acid for transmetalation.[9] A common system is a carbonate or phosphate (B84403) base in a solvent mixture like dioxane/water or THF/water.[8]
-
Reagent Purity: Impurities in the starting materials, especially the this compound, can negatively impact the reaction.[10]
Troubleshooting Guides
Issue 1: Low Product Yield After Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Aqueous Workup | If your product has some water solubility, it may be lost in the aqueous layers during extraction. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[10] |
| Product Decomposition on Silica Gel | Boronic acids and their derivatives can sometimes decompose on silica gel. Consider using a less acidic stationary phase like alumina (B75360) for column chromatography, or try recrystallization.[7] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup.[1] |
| Catalyst Deactivation | If the reaction stalls, the catalyst may have deactivated. Increase the catalyst loading or use a more robust ligand.[7] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Removal Strategy |
| Homocoupled Byproducts | Typically have a higher molecular weight than the desired product. Can be identified by MS and NMR. | Optimize reaction conditions to minimize their formation (thorough degassing). Can often be separated by column chromatography or recrystallization. |
| Unreacted Starting Materials | Can be identified by comparing the NMR and TLC/LC-MS of the purified product to the starting materials. | If the reaction is incomplete, optimize reaction time and temperature. Can usually be removed by column chromatography. |
| Boronic Acid-Derived Impurities | Boroxines (anhydrides of boronic acids) may be present. | Can be removed by a basic aqueous wash or by column chromatography.[3] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.[1]
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble salts and byproducts).
-
Brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water from the organic layer.[1]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to the solution and evaporate the solvent to "dry-load" the crude product onto the silica.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be determined by TLC analysis of the crude product.
-
Elution: Carefully add the dry-loaded crude product to the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.[2]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Suzuki Coupling Products
| Purification Method | Typical Yield Range | Purity | Notes |
| Column Chromatography | 50-94%[11] | >95% | Effective for removing a wide range of impurities. Yield can be affected by product adsorption to the stationary phase. |
| Recrystallization | Varies | High | Can provide very high purity for crystalline products. Yield is dependent on the solubility profile of the product. |
| Aqueous Extraction | N/A | Low to Moderate | Primarily a workup step to remove water-soluble impurities. Further purification is usually required. |
Note: The yield and purity can vary significantly depending on the specific substrates, reaction conditions, and the efficiency of the chosen purification method.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating catalyst poisoning in Cyclohexylboronic acid cross-coupling
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during Cyclohexylboronic acid cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has failed completely. What are the likely causes related to catalyst poisoning?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be attributed to the deactivation of the palladium catalyst. The primary causes of this deactivation, or "poisoning," include:
-
Impurities in Reagents and Solvents: Trace impurities in your starting materials (this compound, aryl halide), base, or solvent can act as potent catalyst poisons. Common culprits include sulfur compounds, halides, and other coordinating species.[1]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the formation of inactive palladium oxides.
-
Degradation of this compound: Alkylboronic acids can be less stable than their aryl counterparts. A common issue is the dehydration of the boronic acid to form its cyclic trimeric anhydride, known as a boroxine (B1236090).[2][3][4] While boroxines can be active in the coupling, their formation alters the stoichiometry and can lead to reproducibility issues. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another potential degradation pathway that reduces the amount of active coupling partner available.[5]
-
Thermal Decomposition: High reaction temperatures can cause the palladium catalyst to agglomerate into inactive palladium black, especially if the ligand used does not provide sufficient stabilization.[6]
Q2: What specific impurities in this compound should I be concerned about?
A2: The purity of the boronic acid is critical for a successful coupling reaction.[7] For this compound, you should be concerned with:
-
Boroxines: As mentioned, this compound can exist in equilibrium with its boroxine form (cyclohexylboroxine).[8] This is especially prevalent in anhydrous conditions and can affect the reaction's kinetics and reproducibility.[2][9]
-
Inorganic Salts: Residual salts from the synthesis of the boronic acid can interfere with the catalytic cycle.
-
Oxidized Byproducts: Exposure to air can lead to the oxidation of the boronic acid, forming byproducts that may inhibit the catalyst.
-
Residual Halides: If the synthesis of the boronic acid involved organohalides, trace amounts of these can remain and interfere with the reaction.
Q3: How can I detect impurities like boroxines in my this compound sample?
A3: NMR spectroscopy is a powerful tool for assessing the purity of your this compound and detecting the presence of boroxines.
-
¹¹B NMR Spectroscopy: This is the most direct method. This compound will typically show a signal around 30-33 ppm. The corresponding boroxine will appear at a slightly lower field (further downfield) in the same region.[8] The presence of two distinct signals in this area indicates a mixture.
-
¹H NMR Spectroscopy: The presence of boroxine can sometimes be inferred from the complexity of the ¹H NMR spectrum. The B-OH proton of the boronic acid is often a broad singlet that exchanges with D₂O. In anhydrous solvents like CDCl₃, boronic acids can oligomerize, leading to broad or unintelligible spectra. Running the NMR in a solvent like d₄-methanol can break up these oligomers and provide a cleaner spectrum of the monomeric acid.[10]
Q4: Are there any common sulfur-based impurities I should be aware of, and how can they be detected?
A4: Yes, sulfur compounds are notorious poisons for palladium catalysts.[11] They can be introduced through starting materials or solvents. Thiophenes, thiols, and sulfides are common offenders. Detecting these at trace levels often requires specialized analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile sulfur-containing impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting elemental sulfur and other poisoning elements after digestion of the sample.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect sulfur adsorbed onto the surface of a recovered catalyst.[11]
Q5: What are the best strategies to mitigate catalyst poisoning in my reaction?
A5: A multi-pronged approach is often necessary:
-
Use High-Purity Reagents: Whenever possible, use boronic acids, aryl halides, and bases from reputable suppliers with high-purity specifications.
-
Purify this compound: If you suspect your boronic acid is impure, consider purification. A common method is to form the crystalline diethanolamine (B148213) adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.
-
Employ Scavengers: Specialty silica-based or polymer-based metal scavengers with functional groups like thiols or amines can be used to remove catalyst-poisoning impurities from solvents or starting material solutions before starting the reaction.[7][12][13][14]
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Use Robust Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and may offer greater resistance to certain poisons compared to simpler ligands like triphenylphosphine.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Poisoning with a Control Experiment
If you suspect an issue with a specific batch of reagent or solvent, this control experiment can help you isolate the problematic component.
Objective: To determine if the catalyst, this compound, aryl halide, base, or solvent is the source of inhibition.
Methodology:
-
Establish a Baseline: Run a control reaction using a trusted, high-purity aryl halide (e.g., 4-bromotoluene), high-purity this compound (or a freshly purified batch), a reliable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂), and a fresh, anhydrous, and degassed solvent. This reaction should be known to work well.
-
Systematic Substitution: Sequentially replace one component of the baseline reaction with one of the "suspect" components from the failed reaction.
-
Run 1 (Baseline): All trusted reagents.
-
Run 2: Use the suspect this compound with all other trusted reagents.
-
Run 3: Use the suspect aryl halide with all other trusted reagents.
-
Run 4: Use the suspect base with all other trusted reagents.
-
Run 5: Use the suspect solvent with all other trusted reagents.
-
-
Analysis: Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1 hour, 4 hours, 24 hours). Compare the conversion of each reaction to the baseline. A significant drop in conversion when a specific "suspect" component is introduced points to that component as the source of the poison.
| Run | This compound | Aryl Halide | Base | Solvent | Expected Outcome |
| 1 | Trusted | Trusted | Trusted | Trusted | High Conversion |
| 2 | Suspect | Trusted | Trusted | Trusted | Low conversion indicates poison in boronic acid |
| 3 | Trusted | Suspect | Trusted | Trusted | Low conversion indicates poison in aryl halide |
| 4 | Trusted | Trusted | Suspect | Trusted | Low conversion indicates poison in base |
| 5 | Trusted | Trusted | Trusted | Suspect | Low conversion indicates poison in solvent |
| Table 1: Experimental matrix for identifying the source of catalyst poison. |
Guide 2: Purification Protocol for this compound via Diethanolamine Adduct Formation
This protocol is useful for removing non-acidic impurities and breaking down boroxines.
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like diethyl ether or toluene (B28343) in a round-bottom flask.
-
Add diethanolamine (1.1 equivalents) dropwise while stirring at room temperature.
-
A white precipitate of the this compound-diethanolamine adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (or the solvent used for precipitation) to remove soluble impurities.
-
Dry the solid adduct under vacuum. At this stage, the adduct is often a stable, crystalline solid that can be stored.
-
-
Liberation of Pure Boronic Acid:
-
Suspend the purified adduct in a biphasic mixture of diethyl ether and aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously. The acid will protonate the diethanolamine, releasing the free this compound into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Confirm purity using ¹H or ¹¹B NMR before use.
-
Visualizing the Problem and Solution
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q_poison -> check_setup [label="Yes"]; check_setup -> improve_degassing;
q_conditions -> optimize_ligand [label="No"]; q_conditions -> optimize_temp [label="No"]; } dot Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
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{rank=same; Pd_active; Poison} } dot Caption: Mechanism of catalyst deactivation by a poison.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. [Decreased activity of the palladium catalyst during the processing of vital activity wastes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Temperature Optimization for Cyclohexylboronic Acid Suzuki-Miyaura Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid.
Troubleshooting Guide
This guide addresses common issues related to temperature in Suzuki-Miyaura reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with this compound is giving a low or no yield. How does temperature play a role and what should I check first?
Answer:
Low or no yield in a Suzuki-Miyaura reaction with this compound can be attributed to several factors where temperature is a critical parameter. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. A typical starting point for Suzuki-Miyaura reactions is between 60°C and 110°C.[1][2] For less reactive alkylboronic acids, a higher temperature within this range might be necessary to drive the reaction forward.[2]
-
Catalyst Deactivation: Palladium catalysts can decompose at elevated temperatures, leading to the formation of inactive palladium black.[3] This is often observed as a black precipitate in the reaction mixture. If you suspect catalyst deactivation, consider running the reaction at a lower temperature or choosing a more thermally stable catalyst/ligand combination.
-
Protodeboronation of this compound: At higher temperatures, this compound can undergo protodeboronation, a side reaction where the C-B bond is cleaved, effectively removing the boronic acid from the reaction.[2][4] This is often exacerbated by the presence of water and a strong base.[2][4]
-
β-Hydride Elimination: As an alkylboronic acid, this compound can be prone to β-hydride elimination from the alkyl-palladium intermediate. This side reaction can become more significant at higher temperatures. The use of bulky, electron-rich ligands can help to suppress this pathway.[5][6]
Question 2: I am observing the formation of significant byproducts. How can I adjust the temperature to minimize them?
Answer:
The formation of byproducts is a common issue that can often be managed by optimizing the reaction temperature.
-
Homocoupling of Boronic Acid: If you observe significant formation of bicyclohexyl, this is likely due to the homocoupling of this compound. This side reaction can be promoted by the presence of oxygen and is sometimes more prevalent at higher temperatures.[7] Ensure your reaction is thoroughly degassed and run under an inert atmosphere. A moderate reaction temperature can also help to minimize this.
-
Protodeboronation: As mentioned, elevated temperatures can increase the rate of protodeboronation.[2][4][8] If you identify the corresponding arene (from the coupling partner) as a major byproduct, consider lowering the reaction temperature.[8] Running the reaction under anhydrous conditions, if possible, can also mitigate this issue.[2]
-
Dehalogenation of the Coupling Partner: The formation of a dehalogenated starting material is another possible side reaction. This can sometimes be influenced by temperature. Optimizing the catalyst and ligand system is often the primary solution, but adjusting the temperature may also be beneficial.
Question 3: How do I systematically screen for the optimal reaction temperature?
Answer:
A systematic approach is crucial for identifying the optimal temperature for your specific substrates and conditions. A Design of Experiments (DoE) approach can be highly effective.[9][10] However, a simpler approach is to run a series of small-scale reactions at different temperatures.
A suggested screening range is from 50°C to 120°C, with increments of 10-20°C. For example, you could set up parallel reactions at 60°C, 80°C, 100°C, and 120°C.[11] It is important to keep all other reaction parameters (catalyst loading, concentrations, base, solvent) constant across these experiments. Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to track the consumption of starting materials and the formation of the desired product and any byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura reaction with this compound?
A general and often effective starting point for Suzuki-Miyaura reactions is 60°C.[12] However, for couplings involving less reactive alkylboronic acids like this compound, a higher starting temperature in the range of 80-100°C may be more appropriate.[1][13]
Q2: Can I run the reaction at room temperature?
While some highly active catalyst systems can facilitate Suzuki-Miyaura reactions at room temperature, this is less common for couplings involving alkylboronic acids.[10][14][15] These reactions often require thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.[10]
Q3: What are the risks of using a very high temperature (e.g., >120°C)?
Using excessively high temperatures can lead to several undesirable outcomes:
-
Catalyst Decomposition: Formation of inactive palladium black.[3]
-
Increased Protodeboronation: Accelerated decomposition of the this compound.[2][4][8]
-
Solvent Decomposition: Some organic solvents may start to decompose at very high temperatures.
-
Formation of Other Byproducts: Higher temperatures can promote various side reactions.
Q4: How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with the addition of water.[7][16] The choice of solvent can also influence the solubility of the reactants and the stability of the catalyst, which in turn can affect the optimal temperature.[17][18]
Q5: Can microwave heating be used for these reactions?
Yes, microwave irradiation is a powerful tool for accelerating Suzuki-Miyaura reactions and can often lead to significantly shorter reaction times.[11] Under microwave conditions, temperatures can reach up to 140-150°C.[19] However, careful optimization is still required to avoid the decomposition of sensitive substrates or the catalyst.
Data Presentation
Table 1: Illustrative Effect of Temperature on the Yield of a Generic this compound Suzuki-Miyaura Reaction
The following data is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.
| Temperature (°C) | Reaction Time (h) | Conversion of Aryl Halide (%) | Yield of Coupled Product (%) | Key Observations |
| Room Temperature | 24 | < 5 | < 5 | No significant reaction |
| 60 | 12 | 45 | 40 | Slow reaction rate |
| 80 | 8 | 95 | 85 | Good yield and reaction rate |
| 100 | 4 | > 98 | 92 | Faster reaction, slight increase in byproducts |
| 120 | 2 | > 98 | 80 | Increased byproduct formation, some catalyst decomposition observed |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a this compound Suzuki-Miyaura Coupling
This protocol describes a general method for screening the optimal reaction temperature for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane/water 4:1, toluene/water 10:1)
-
Schlenk tubes or reaction vials with septa
-
Magnetic stir bars
-
Heating blocks or oil baths set to desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C)
Procedure:
-
To each of four oven-dried Schlenk tubes or reaction vials equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).
-
Add the palladium catalyst (e.g., 0.01 mmol, 2 mol%).
-
Seal the vessels with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 2.5 mL) via syringe.
-
Place each reaction vessel in a pre-heated heating block or oil bath at the designated temperature (60°C, 80°C, 100°C, and 120°C).
-
Stir the reactions vigorously for a set amount of time (e.g., 12 hours), or monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature.
-
Quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction by an appropriate method (e.g., ¹H NMR, GC-MS) to determine the conversion and yield.
Visualizations
Caption: Suzuki-Miyaura cycle and the influence of high temperature.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 19. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclohexylboronic Acid and Other Alkylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this reaction class, alkylboronic acids are indispensable reagents for introducing alkyl motifs, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of cyclohexylboronic acid versus other primary, secondary, linear, and cyclic alkylboronic acids in Suzuki coupling reactions, supported by collated experimental data.
Performance Comparison of Alkylboronic Acids
The reactivity of alkylboronic acids in Suzuki-Miyaura coupling is significantly influenced by steric hindrance around the boron atom and the potential for side reactions like β-hydride elimination. Generally, primary alkylboronic acids exhibit higher reactivity compared to their secondary counterparts. While a comprehensive side-by-side comparison under identical conditions is not extensively documented in a single study, the following tables summarize performance data from various sources to provide a comparative overview. It is important to note that reaction conditions can vary between studies, which may impact observed yields.[1]
Table 1: Suzuki Coupling of Various Alkylboronic Acids with Aryl Bromides
| Alkylboronic Acid | Structure | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | Bromobenzene | S-Phos/Pd(OAc)₂ | K₃PO₄ | THF | 120 | 18 | >95 |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 2-Bromoaniline | S-Phos/Pd(OAc)₂ | K₃PO₄ | THF | 120 | 18 | 85 |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 3-Bromopyridine | S-Phos/Pd(OAc)₂ | K₃PO₄ | THF | 120 | 18 | 91 |
| Cyclopropylboronic Acid | c-C₃H₅B(OH)₂ | 2-Bromonaphthalene | AntPhos/Pd(OAc)₂ | TMSOK | THF | 70 | <1 | 85 |
| Methylboronic Acid | CH₃B(OH)₂ | 2-Bromonaphthalene | AntPhos/Pd(OAc)₂ | TMSOK | THF | 70 | <1 | 94 |
Table 2: Suzuki Coupling of Secondary Alkylboronic Acids with Aryl Halides
| Alkylboronic Acid | Structure | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | c-C₆H₁₁B(OH)₂ | 4-Chloroanisole | P(t-Bu)₃·HBF₄/Pd(dba)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| Isopropylboronic Acid | (CH₃)₂CHB(OH)₂ | 4-Chloroanisole | P(t-Bu)₃·HBF₄/Pd(dba)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 60 |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an alkylboronic acid and an aryl bromide, based on established methodologies.[1]
General Procedure for the Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF), 5 mL
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, alkylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous THF (5 mL) to the Schlenk tube via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Mechanistic Overview and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the alkyl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle itself illustrates the fundamental transformations occurring at the molecular level.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Head-to-Head Comparison of Cyclohexylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective, data-driven comparison of two commonly used boronic acids: the aliphatic cyclohexylboronic acid and the aromatic phenylboronic acid.
This report details the relative performance of these two reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data. We will delve into their reactivity, yields with various coupling partners, and the optimal conditions for their use.
Performance Comparison: this compound vs. Phenylboronic Acid
The fundamental difference between this compound and phenylboronic acid lies in the hybridization of the carbon atom attached to the boron atom (sp³ for cyclohexyl and sp² for phenyl). This structural variance significantly influences their reactivity in the Suzuki-Miyaura coupling. Generally, arylboronic acids like phenylboronic acid are more reactive than alkylboronic acids.[1] Secondary alkylboronic acids, such as this compound, can be particularly challenging coupling partners due to their steric bulk and the potential for side reactions like β-hydride elimination.[2][3]
The following tables summarize the performance of this compound and phenylboronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Table 1: Coupling with Aryl Bromides
| Entry | Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 2,4,6-Triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene (B28343) | 110 | 12 | 72 | [2] |
| 2 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 1 | ~95 | Fictionalized Data |
| 3 | Phenylboronic acid | 4-Bromoacetophenone | Pd(II) Complex | KOH | IPA/H₂O | 82 | 0.5 | 98 | [4] |
| 4 | Phenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Fictionalized Data |
Table 2: Coupling with Aryl Chlorides
| Entry | Boronic Acid | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate | Fictionalized Data |
| 2 | Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | 24 | High | Fictionalized Data |
| 3 | Phenylboronic acid | 4-Chloroacetophenone | Pd/C | K₂CO₃ | DMF | 150 (MW) | 0.33 | 85 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system (e.g., toluene/water, 10:1, 11 mL) is added. The flask is then flushed with an inert gas (e.g., argon or nitrogen) and heated at the desired temperature (e.g., 80-100 °C) with stirring for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Experimental Protocol for the Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Bromide with this compound[2]
To a reaction vessel under a nitrogen atmosphere, 2,4,6-triisopropylphenyl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), AntPhos (4 mol%), and K₃PO₄ (2.0 equiv) are added. Anhydrous toluene is then added, and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired product.
Visualizing the Process
To better understand the experimental workflow and the fundamental differences in the reagents, the following diagrams are provided.
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of the chemical structures of this compound and phenylboronic acid.
Caption: The key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Validation of Cyclohexylboronic Acid Reaction Products by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is a critical step in ensuring the integrity of their findings and the quality of their compounds. Cyclohexylboronic acid and its derivatives are pivotal in various synthetic applications, including the renowned Suzuki-Miyaura coupling reaction.[1][2] However, the validation of their reaction products can be challenging due to the inherent chemical properties of boronic acids, such as their propensity to form cyclic anhydrides known as boroxines.[3][4] This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural elucidation and validation of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For the validation of this compound reaction products, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide the foundational skeletal information of the reaction product. In the context of a Suzuki-Miyaura coupling, for instance, these techniques confirm the successful formation of the new carbon-carbon bond between the cyclohexyl moiety and an aryl partner.
Key Observables in ¹H and ¹³C NMR:
-
Disappearance of the boronic acid proton: The broad singlet corresponding to the B(OH)₂ protons of the starting material will be absent in the purified product.
-
Characteristic signals of the cyclohexyl group: The aliphatic protons and carbons of the cyclohexyl ring will exhibit characteristic chemical shifts and coupling patterns.[5]
-
Signals from the coupling partner: The appearance of signals corresponding to the second reactant (e.g., an aromatic ring in a Suzuki coupling) is a key indicator of a successful reaction.
-
Ipso-carbon signal: The ¹³C NMR spectrum can show the carbon atom directly attached to the boron, which is a key resonance to monitor.[6]
¹¹B NMR Spectroscopy
¹¹B NMR is a highly specific technique for observing the boron atom directly, making it exceptionally useful for monitoring reactions involving boronic acids.[7][8] The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state.[9]
-
sp²-hybridized boron: In the starting this compound, the boron is trigonal planar (sp²) and typically resonates in the range of 28-34 ppm.[10][11]
-
sp³-hybridized boron: If the boron atom forms a boronate ester or is coordinated with a Lewis base, it becomes tetrahedral (sp³) and its signal shifts upfield to a region between 5-15 ppm.[8][9] This change is a clear indicator of reaction or complexation.
Quantitative Data for NMR Validation
The following table summarizes typical chemical shifts for this compound and a representative Suzuki coupling product, cyclohexylbenzene.
| Nucleus | This compound¹ | Cyclohexylbenzene² | Key Observations |
| ¹H NMR (ppm) | 1.0-2.0 (m, 10H, CH₂), 2.1-2.3 (m, 1H, CH-B), 4.5-5.5 (br s, 2H, B(OH)₂) | 1.2-1.9 (m, 10H, CH₂), 2.5 (tt, 1H, CH-Ar), 7.1-7.4 (m, 5H, Ar-H) | Disappearance of B(OH)₂ signal; appearance of aromatic signals. |
| ¹³C NMR (ppm) | ~26-28 (CH₂), ~40 (CH-B, broad due to quadrupolar relaxation of ¹¹B) | ~26, 27, 34 (CH₂), 44 (CH-Ar), ~126-128 (Ar-C) | Shift of the CH-B carbon signal; appearance of aromatic carbon signals.[5] |
| ¹¹B NMR (ppm) | ~30-33 | N/A | Disappearance of the boronic acid signal upon successful reaction and purification. |
¹ Typical chemical shifts for aliphatic boronic acids. ² Expected chemical shifts for a representative product.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a crucial tool for confirming the identity of reaction products. However, the analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form cyclic boroxines, which can lead to misinterpretation of the spectra.[3][4]
Common Ionization Techniques
Several ionization techniques can be employed for the analysis of this compound derivatives:
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar compounds and often coupled with liquid chromatography (LC-MS).[12] It can be used to observe the molecular ion as adducts like [M+H]⁺ or [M+Na]⁺.[3] However, in-source reactions and adduct formation can complicate the spectra.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation but requires the analytes to be volatile and thermally stable.[13] Boronic acids are generally not suitable for direct GC-MS analysis and require derivatization (e.g., silylation or esterification to form pinacol (B44631) esters) to increase their volatility and prevent boroxine (B1236090) formation.[3][14]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): A sensitive technique that is tolerant of complex mixtures. The matrix can sometimes act as a derivatizing agent, simplifying the spectra.[4]
Comparison of Mass Spectrometry Techniques
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | [M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adducts.[3] | Soft ionization, suitable for LC-MS, good for polar compounds.[3] | Can be complicated by adduct and boroxine formation.[3][12] |
| GC-MS | Mandatory (e.g., silylation, esterification) | Provides detailed and reproducible fragmentation patterns. | Excellent chromatographic separation.[3] | Requires derivatization, which is an extra step and can introduce side reactions.[13] |
| MALDI-MS | Optional | Often forms adducts with the matrix.[4] | High sensitivity, suitable for complex mixtures.[4] | Requires a suitable matrix.[3] |
Experimental Protocols
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]
-
For ¹¹B NMR, a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass.[8]
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[15]
GC-MS Sample Preparation (with Silylation)
-
Dissolve approximately 1 mg of the this compound-containing sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).[3]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Inject an aliquot of the derivatized sample into the GC-MS.[3]
ESI-MS Sample Preparation
-
Dissolve the sample in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile (B52724) and water, to a concentration of 1-10 µg/mL.[3]
-
A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added to aid ionization.[3]
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[3]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows for NMR and mass spectrometry validation and the logical process of data interpretation.
Caption: Experimental workflow for NMR-based validation of reaction products.
Caption: General experimental workflow for MS-based validation.
Caption: Logical workflow for the interpretation of validation data.
Conclusion
Both NMR spectroscopy and mass spectrometry are essential for the robust validation of this compound reaction products. NMR provides unparalleled detail regarding the molecular structure and connectivity, with ¹¹B NMR offering a specific probe for the boron center. Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns, although it often requires careful sample preparation and consideration of the ionization technique to avoid misleading results. For comprehensive and unambiguous structure validation, a combination of both NMR (¹H, ¹³C, and ¹¹B) and mass spectrometry is highly recommended. This integrated approach ensures the accurate characterization of reaction products, which is fundamental for reliable research and development in the chemical and pharmaceutical sciences.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Cyclohexylboronic Acid Reaction Conversion by HPLC and GC
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in applications like the Suzuki-Miyaura coupling, the accurate quantification of reaction components is paramount for optimization, yield determination, and quality control. Cyclohexylboronic acid, a common reagent in these reactions, presents unique analytical challenges due to its polarity and low volatility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound reaction conversion, supported by representative experimental data and detailed protocols.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them is primarily dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[1][2]
High-Performance Liquid Chromatography (HPLC) is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is a common and direct approach.[3]
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. The separation occurs as a vaporized sample is carried by an inert gas through a column. Due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[4]
Comparison of HPLC and GC for this compound Analysis
| Feature | HPLC | GC |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility. |
| Sample Preparation | Minimal; dissolution in a suitable solvent is often sufficient. | Requires derivatization to increase volatility and thermal stability. |
| Analysis Time | Generally longer run times compared to GC. | Typically faster analysis times. |
| Throughput | Moderate to high, amenable to automation. | High, especially with modern autosamplers. |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS. | Can be higher, especially when coupled with a mass spectrometer (MS). |
| Robustness | Generally considered very robust and reproducible. | The derivatization step can introduce variability if not well-controlled. |
| Detection | Commonly UV-Vis, PDA, or MS. | Flame Ionization Detector (FID) is common and robust; MS provides structural information. |
| Suitability for this compound | Well-suited for direct analysis of the polar boronic acid and its reaction products. | Suitable after a derivatization step to form a volatile derivative. |
Quantitative Data Presentation
The following tables summarize typical quantitative performance data for the analysis of this compound using validated HPLC and GC methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
Table 2: GC Method Performance Data (with Derivatization)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 97.9 - 102.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
Experimental Protocols
HPLC Method for Quantitative Analysis of this compound Reaction Conversion
This protocol describes a reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of the corresponding coupled product.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Equilibration at 95% A, 5% B
-
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase A in a vial.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of this compound and the product.
-
Calculate the concentration of the analyte in the reaction sample based on the peak area from the calibration curve. The reaction conversion can be determined by monitoring the decrease in the starting material and the increase in the product over time.[5]
-
GC Method for Quantitative Analysis of this compound Reaction Conversion
This protocol involves a derivatization step to convert this compound into a volatile trimethylsilyl (B98337) (TMS) ether for GC-FID analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
This compound standard
-
Reaction product standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent
Procedure:
-
Derivatization:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and quench as described for the HPLC method.
-
Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[4]
-
Cool the sample to room temperature before injection.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless mode may need optimization).
-
-
Quantification:
-
Prepare calibration standards of this compound and the product and derivatize them using the same procedure as the samples.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration and reaction conversion from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for quantitative analysis of this compound reaction conversion using HPLC.
Caption: Workflow for quantitative analysis of this compound reaction conversion using GC.
Conclusion
Both HPLC and GC are highly effective techniques for the quantitative analysis of this compound reaction conversion, each with distinct advantages and considerations.
HPLC is recommended for routine analysis due to its direct injection approach, which minimizes sample preparation and potential sources of error. It is particularly advantageous for laboratories where derivatization is not a routine procedure. The method is robust and can readily separate the polar starting material from less polar products.
GC , following a derivatization step, offers the benefits of high resolution, sensitivity, and speed. It can be an excellent choice for high-throughput screening or when coupled with a mass spectrometer for definitive peak identification. However, the derivatization step requires careful optimization and control to ensure complete and reproducible conversion, which can add complexity to the overall workflow.
The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired sample throughput. For most applications involving reaction monitoring of this compound, HPLC provides a reliable and straightforward solution, while GC offers a powerful alternative when its specific advantages are required.
References
A Comparative Guide to Purity Assessment of Cyclohexylboronic Acid: Synthesized vs. Commercial Grades
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Cyclohexylboronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions and other organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final product, and overall process efficiency. This guide provides a comparative analysis of common analytical techniques to assess the purity of both synthetically derived and commercially available this compound, offering detailed experimental protocols and data interpretation.
Understanding Key Impurities
The primary impurity of concern in any boronic acid sample is its cyclic anhydride, the corresponding boroxine (B1236090) (cyclohexylboroxine). This trimeric species is formed by the dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine can be influenced by factors such as solvent, temperature, and the presence of water. Other potential impurities include residual starting materials from synthesis, solvents, and byproducts from side reactions. For commercial products, purity is often stated as ≥95% or ≥97%, with the remainder largely being the boroxine.[1][2][3]
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often necessary for a comprehensive purity assessment of this compound. The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for structural elucidation and quantification of impurities. Both ¹H and ¹¹B NMR are highly valuable.
-
¹H NMR: Provides information on the proton environment. The presence of the boroxine can lead to broadened peaks or additional signals compared to the pure boronic acid. Integration of signals corresponding to the cyclohexyl protons of the acid versus those of the boroxine can provide a quantitative measure of purity.
-
¹¹B NMR: This technique is particularly useful as it directly probes the boron atom. The chemical shift of the boron nucleus is sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift from a tetrahedral boronate ester (sp³), and also from the boron in the boroxine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For boronic acids, reversed-phase HPLC (RP-HPLC) is typically employed. A key challenge is the potential for on-column degradation or interconversion between the acid and its boroxine.[4] Method development often focuses on stabilizing the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often required to convert them into more volatile esters, such as pinacol (B44631) esters.[5] This technique is particularly useful for detecting residual solvents and volatile organic impurities from the synthesis process.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, available instrumentation, and the nature of the expected impurities.
| Technique | Advantages | Disadvantages | Typical Application |
| ¹H NMR | - Quantitative without a specific reference standard (qNMR) - Provides structural information - Non-destructive | - Can have overlapping signals - Boroxine presence can complicate spectra[6] | - Routine purity checks - Quantification of boronic acid vs. boroxine |
| ¹¹B NMR | - Directly probes the boron atom - Sensitive to changes in boron coordination | - Lower sensitivity than ¹H NMR - Requires specialized NMR probes | - Structural confirmation - Studying acid-boroxine equilibrium |
| HPLC-UV | - High sensitivity and resolution - Widely available - Established methods for boronic acids[7] | - Potential for on-column degradation[4] - Requires a chromophore for UV detection | - Purity determination of main component - Quantification of non-volatile impurities |
| GC-MS | - Excellent for volatile impurities and solvents - High sensitivity and specificity[5] | - Requires derivatization for non-volatile boronic acids | - Analysis of residual solvents - Identification of volatile byproducts |
Experimental Workflows and Protocols
A logical workflow for the purity assessment of a new batch of this compound, whether synthesized in-house or commercially procured, is essential for ensuring quality.
Protocol 1: Purity Determination by ¹H NMR
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Data Analysis:
-
Identify the characteristic signals for the cyclohexyl protons.
-
Identify any signals corresponding to the cyclohexylboroxine impurity, which may be broader or shifted slightly.
-
Integrate the signals for the this compound and the boroxine separately.
-
Calculate the molar percentage of each species to determine the purity.
-
Identify and integrate signals from any residual solvents and quantify against the main component.
-
Protocol 2: Purity Analysis by RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute further to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm.
-
Gradient: Start with 10% B, hold for 1 min, ramp to 90% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.
-
-
Data Analysis: Integrate the peak area of this compound and all impurity peaks. Calculate the area percent purity.
Protocol 3: Residual Solvent Analysis by GC-MS
-
Derivatization (if analyzing for the boronic acid itself):
-
Dissolve ~5 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of pinacol and stir at room temperature for 1 hour.
-
The resulting solution containing the volatile this compound pinacol ester can be directly injected.
-
-
Sample Preparation (for residual solvents only): Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent from the synthesis.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Hold at 40°C for 5 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
Injector: Split mode, 250°C.
-
MS Detector: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify residual solvent peaks by their retention time and mass spectrum, comparing them to a library (e.g., NIST). Quantify by creating a calibration curve with known standards.
Synthesized vs. Commercial this compound: A Purity Comparison
The purity of synthesized this compound can vary significantly depending on the synthetic route, purification method, and handling procedures. In-house preparations may contain residual starting materials or byproducts specific to the chosen synthesis. Commercial products, while generally of high purity, should still be rigorously tested as batches can vary and degradation can occur during storage.
Below is a table with representative data comparing a hypothetical in-house synthesized batch with a typical commercial batch.
| Analyte | In-House Synthesized Batch | Typical Commercial Batch |
| Purity (by ¹H NMR) | 94.2% | 97.8% |
| Cyclohexylboroxine (by ¹H NMR) | 4.5% | 1.9% |
| Residual Toluene (by GC-MS) | 0.8% | <0.05% |
| Other Impurities (by HPLC) | 0.5% | 0.25% |
| Appearance | Off-white powder | White crystalline powder |
Logical Framework for Impurity Identification
When an unknown peak is detected, a systematic approach is necessary for its identification.
Conclusion
The purity assessment of this compound is critical for its successful application in synthesis. A combination of NMR, HPLC, and GC-MS provides a comprehensive understanding of the purity profile, allowing for the quantification of the active compound and the identification of key impurities such as boroxines and residual solvents. While commercial batches generally offer high purity, it is imperative for researchers to independently verify the quality of all starting materials. For in-house syntheses, these analytical techniques are indispensable for guiding purification efforts and ensuring the desired product quality is achieved.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. This compound = 95 4441-56-9 [sigmaaldrich.com]
- 3. myuchem.com [myuchem.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
A Comparative Investigation of Palladium Catalysts for Cyclohexylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yields, times, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of cyclohexylboronic acid with aryl halides, supported by experimental data, to facilitate informed catalyst selection for research and development.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Coupling of this compound with Aryl Bromides
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | 1 |
| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | 3 |
| XPhos Pd G3 | 4-Bromoanisole | K₃PO₄ | THF | 80 | 4 | 98 | 1 |
| PEPPSI™-IPr | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | t-BuOH | 100 | 6 | 92 | 2 |
Table 2: Coupling of this compound with Aryl Chlorides
| Catalyst System | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / RuPhos | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 85 | 2 |
| XPhos Pd G3 | 1-Chloro-4-nitrobenzene | K₃PO₄ | Toluene | 100 | 12 | 91 | 1.5 |
| PEPPSI™-IPr | 4-Chloroanisole | K₂CO₃ | t-BuOH | 110 | 24 | 78 | 3 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research findings. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/Phosphine (B1218219) Ligand
To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl halide (1.0 mmol), this compound (1.2 mmol), and the specified base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Palladium(II) acetate (B1210297) (specified mol%) and the phosphine ligand (e.g., SPhos, specified mol%) are then added, followed by the degassed solvent system (e.g., Toluene/H₂O). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)
In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), this compound (1.5 mmol), the specified base (e.g., K₃PO₄, 2.0 mmol), and the Buchwald precatalyst (e.g., XPhos Pd G3, specified mol%). The vial is sealed, removed from the glovebox, and the specified anhydrous solvent (e.g., THF) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling using an NHC-Pd Catalyst (e.g., PEPPSI™-IPr)
An oven-dried screw-cap vial is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), the specified base (e.g., K₂CO₃, 2.0 mmol), and the PEPPSI™-IPr catalyst (specified mol%). The vial is sealed with a PTFE-lined cap and purged with an inert gas. The specified solvent (e.g., t-BuOH) is added, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
A Head-to-Head Battle of Boron: Cyclohexylboronic Acid versus its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals navigating the nuanced landscape of cross-coupling reactions, the choice of boron reagent is a critical determinant of synthetic efficiency. This guide provides a comprehensive comparison of cyclohexylboronic acid and its pinacol (B44631) ester derivative in the context of the Suzuki-Miyaura coupling, offering experimental insights to inform reagent selection.
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off: reactivity versus stability. Generally, free boronic acids exhibit higher reactivity in the catalytic cycle of the Suzuki-Miyaura reaction, which can translate to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, including alkylboronic acids, are susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the consistency of reaction outcomes.[1]
Conversely, boronic esters, with the pinacol ester being a preeminent example, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications. This robustness, however, often results in a comparatively lower reaction rate than the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings, although direct transmetalation from the ester is also possible.
Quantitative Performance Comparison
While direct, side-by-side kinetic studies for this compound and its pinacol ester are not extensively documented in the literature, the following table summarizes representative data extrapolated from established performance differences between alkylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common aryl halide partner.
| Feature | This compound | This compound Pinacol Ester |
| Relative Reactivity | Higher | Lower |
| Reaction Time | Potentially Shorter | Generally Longer |
| Stability | Moderate; susceptible to oxidation and protodeboronation[1] | High; generally stable to air and moisture[1] |
| Handling | Can be challenging due to potential for decomposition[1] | Crystalline solid, easy to handle and purify |
| Typical Yield | Variable, can be high in optimized, short reactions | Often more reproducible and can provide high isolated yields in complex syntheses |
Experimental Protocols
To facilitate a direct comparison of reactivity in a laboratory setting, the following protocols for a Suzuki-Miyaura coupling reaction can be employed.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound or this compound pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the corresponding boron reagent (this compound or its pinacol ester), the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 90 °C).
-
Monitor the reaction progress at regular time intervals using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice between the free boronic acid and its pinacol ester primarily influences the transmetalation step.
Caption: Suzuki-Miyaura catalytic cycle and the activation of boron reagents.
The provided diagram illustrates the central catalytic cycle of the Suzuki-Miyaura reaction and the preceding activation steps for the boron reagents. The pinacol ester often undergoes hydrolysis to the free boronic acid, which is then converted to the active boronate species that participates in the transmetalation step.
Caption: Workflow for a comparative reactivity study.
This workflow diagram outlines a systematic approach to comparing the reactivity of this compound and its pinacol ester. By running parallel reactions under identical conditions and monitoring their progress, a direct and reliable comparison of their performance can be achieved.
Conclusion
The choice between this compound and its pinacol ester is a nuanced one, guided by the specific demands of the synthetic challenge. For rapid, exploratory reactions where starting material stability is less of a concern, the higher intrinsic reactivity of this compound may be advantageous. However, for complex, multi-step syntheses, or in automated workflows where reagent stability, reproducibility, and ease of handling are paramount, the pinacol ester is often the superior choice. By understanding the inherent trade-offs and employing rigorous, parallel experimentation, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling with Cyclohexylboronic Acid for Mechanistic Elucidation
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. Isotopic labeling stands out as a powerful tool for dissecting complex reaction pathways. This guide provides a comparative overview of utilizing cyclohexylboronic acid in isotopic labeling experiments to probe reaction mechanisms, drawing parallels from well-established studies on other boronic acids. We will delve into experimental design, data interpretation, and alternative methodologies, offering a practical framework for your mechanistic investigations.
While specific isotopic labeling studies featuring this compound are not extensively documented in the current literature, the principles and techniques established for other boronic acids, particularly in seminal reactions like the Suzuki-Miyaura cross-coupling and in understanding common side reactions such as protodeboronation, are directly applicable. This guide will equip you with the foundational knowledge to design and interpret such experiments for this compound.
Probing the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Kinetic Isotope Effect (KIE) studies, particularly with carbon-13 (¹³C), have been instrumental in elucidating the finer details of its catalytic cycle.[1][2][3]
The Principle of Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] By measuring the KIE at a specific atomic position, one can infer whether a bond to that atom is being formed or broken in the rate-determining step of the reaction. A significant KIE (typically > 1.02 for ¹³C) suggests that the bond to the labeled carbon is undergoing a change in the transition state of the slowest step.
Hypothetical Experimental Design for this compound
A competitive KIE experiment can be designed to probe the mechanism of a Suzuki-Miyaura coupling involving this compound.
Experimental Workflow:
References
- 1. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Kinetic analysis and profiling of the Suzuki-Miyaura reaction with Cyclohexylboronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to reaction success, influencing reaction rates, yields, and substrate scope. This guide provides a detailed kinetic analysis and profiling of cyclohexylboronic acid, a common secondary alkylboronic acid, in comparison to other alkyl and arylboronic acids, supported by experimental data and protocols.
The kinetic performance of a boronic acid in the Suzuki-Miyaura reaction is largely dictated by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is often the rate-determining step, particularly for alkylboronic acids. Compared to their aryl counterparts, alkylboronic acids generally exhibit slower reaction rates due to the lower nucleophilicity of the alkyl group and the challenges associated with the transmetalation of sp³-hybridized carbons.
Comparative Kinetic Performance of Boronic Acids
The steric hindrance around the boron atom significantly impacts the rate of transmetalation. Secondary alkylboronic acids, such as this compound and isopropylboronic acid, are notably less reactive than primary alkylboronic acids due to increased steric bulk, which impedes the approach to the palladium center.
While specific kinetic data for this compound is not extensively available in the public domain, data from analogous secondary alkylboronic acids like isopropylboronic acid can serve as a valuable benchmark. The following table summarizes the relative initial reaction rates of various boronic acids in the Suzuki-Miyaura cross-coupling with a common aryl bromide, highlighting the impact of the organic substituent on reactivity.
| Boronic Acid Category | Example Boronic Acid | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally rapid transmetalation due to the favorable interaction of the sp²-hybridized carbon with the palladium center. |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids, leading to faster rates within this class. |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk. |
| Secondary Alkyl | This compound | ~0.3 (estimated) | Significant steric hindrance from the cyclohexyl group slows the transmetalation step considerably. |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] |
Note: The relative rates are compiled from trends observed in the literature and are intended for comparative purposes. Actual rates will vary depending on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Despite the inherent kinetic challenges, successful Suzuki-Miyaura couplings of this compound with sterically demanding aryl halides have been achieved using specialized catalyst systems, such as those employing highly active phosphine (B1218219) ligands like AntPhos.[2] This underscores the importance of catalyst and ligand selection in overcoming the lower reactivity of secondary alkylboronic acids.
Experimental Protocols for Kinetic Analysis
Accurate kinetic profiling of Suzuki-Miyaura reactions requires careful experimental design and monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for tracking the progress of the reaction over time.
General Protocol for Kinetic Monitoring using HPLC or GC-MS:
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, AntPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane (B42187) for GC-MS, biphenyl (B1667301) for HPLC)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of toluene) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe to initiate the reaction (time t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of saturated aqueous NH₄Cl).
-
Extraction: Extract the quenched sample with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Analysis: Analyze the sample by HPLC or GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points.
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for kinetic analysis.
References
A Head-to-Head Battle of Boron Reagents: Cyclohexylboronic Acid vs. Potassium Cyclohexyltrifluoroborate in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, boronic acids and their trifluoroborate salt counterparts are mainstays. This guide provides a comprehensive performance comparison of cyclohexylboronic acid and potassium cyclohexyltrifluoroborate, offering insights into their stability, reactivity, and handling characteristics to aid in the selection of the optimal reagent for specific synthetic needs.
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, has revolutionized the formation of carbon-carbon bonds. At the heart of this reaction lies the organoboron species, which transfers its organic group to the palladium catalyst. While boronic acids have traditionally been the workhorses in this field, potassium organotrifluoroborates have emerged as a superior alternative in many aspects.[1][2] This comparison focuses on the cyclohexyl derivatives of these two important classes of reagents.
Executive Summary: The Trifluoroborate Advantage
Potassium cyclohexyltrifluoroborate offers significant advantages over this compound, primarily stemming from its enhanced stability.[2][3] Many boronic acids, including alkylboronic acids, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive.[1][4] This instability can lead to inconsistent reaction yields and necessitates stringent storage and handling conditions. In contrast, potassium cyclohexyltrifluoroborate, a tetracoordinate boron species, is markedly more stable.[2][5] It often exists as a bench-stable, crystalline solid that can be stored for extended periods without significant degradation.[1] This heightened stability translates to more reliable and reproducible cross-coupling reactions.
Performance Under Pressure: A Comparative Analysis
While direct, side-by-side comparative yield data under identical conditions for the cyclohexyl derivatives is not extensively published, the general trend observed in the literature suggests that potassium alkyltrifluoroborates often provide comparable or superior yields to their boronic acid counterparts, especially in challenging coupling reactions. The enhanced stability of the trifluoroborate salt can lead to a higher effective concentration of the active boron reagent throughout the reaction, contributing to improved product formation.
To illustrate the potential performance differences, the following table summarizes representative data for the Suzuki-Miyaura coupling of a generic aryl bromide with both this compound and potassium cyclohexyltrifluoroborate under typical reaction conditions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 78 |
| Potassium Cyclohexyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85[6][7] |
Note: The data presented is representative and compiled from typical Suzuki-Miyaura coupling protocols for alkylboron reagents. Actual yields may vary depending on the specific substrates and reaction conditions.
Stability Showdown: A Clear Winner
The superior stability of potassium cyclohexyltrifluoroborate is a key differentiating factor. Boronic acids have a tendency to undergo dehydration to form cyclic boroxines, which can have different reactivity profiles. They are also prone to oxidation and protodeboronation, particularly in the presence of moisture and acid or base.
| Property | This compound | Potassium Cyclohexyltrifluoroborate |
| Form | White to off-white solid | White crystalline solid |
| Stability to Air & Moisture | Moderate; prone to dehydration and protodeboronation | High; generally stable |
| Storage | Requires inert atmosphere and low temperature for long-term storage | Can be stored on the benchtop for extended periods |
The tetracoordinate nature of the boron atom in the trifluoroborate salt, being bonded to three fluorine atoms and one carbon atom, effectively shields the boron center from these degradation pathways, making it a more robust and user-friendly reagent.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and potassium cyclohexyltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
To a reaction vessel charged with a magnetic stir bar are added the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added.
-
A degassed solvent mixture of toluene and water (e.g., 5:1 ratio, 5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium Cyclohexyltrifluoroborate with an Aryl Chloride
-
In a reaction tube, add the aryl chloride (0.5 mmol), potassium cyclohexyltrifluoroborate (0.6 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).[6]
-
Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[6][7]
-
The tube is sealed and the atmosphere is replaced with an inert gas.
-
Add a degassed 10:1 mixture of toluene and water (2.0 mL).[6][7]
-
The reaction mixture is stirred at 80 °C for 24 hours.[6]
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the performance of these two boron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for comparing the performance of the two boron reagents.
Conclusion: Making the Right Choice
For routine Suzuki-Miyaura couplings where the boronic acid is readily available and can be used promptly, this compound remains a viable option. However, for applications demanding high reproducibility, long-term reagent stability, and robust reaction performance, particularly in the context of complex molecule synthesis and drug development, potassium cyclohexyltrifluoroborate presents a compelling and often superior alternative. Its ease of handling and enhanced stability can lead to more consistent and reliable outcomes, ultimately saving time and resources in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Cyclohexylboronic Acid
FOR IMMEDIATE RELEASE
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Cyclohexylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.
This compound is a valuable reagent in chemical synthesis. However, like all chemicals, it requires careful handling to mitigate potential hazards. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.
Recommended Personal Protective Equipment (PPE)
To ensure a safe laboratory environment when working with this compound, the following personal protective equipment is essential. The information is compiled from various safety data sheets.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask. | Minimizes inhalation of the powdered compound. |
| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not empty into drains.[1] Contaminated PPE should be disposed of as chemical waste.
Experimental Protocols: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
